molecular formula C12H19NO5 B1365144 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 81357-18-8

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1365144
CAS No.: 81357-18-8
M. Wt: 257.28 g/mol
InChI Key: ROHLQPZIUYTLGR-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS 81357-18-8) is a high-purity chemical building block specializing in the synthesis of complex piperidine derivatives . This compound features dual carboxylate protection, with a acid-labile tert-butoxycarbonyl (Boc) group and a methyl ester, making it a versatile scaffold for targeted structural elaboration in medicinal chemistry and drug discovery research . The molecular formula is C12H19NO5 with a molecular weight of 257.28 g/mol . As a key synthetic intermediate, this 4-oxopiperidine scaffold is widely used in constructing molecular libraries for biological screening. Its reactive ketone functionality at the 4-position allows for further chemical transformations, including the introduction of diverse side chains, while the protected amines facilitate custom synthesis of complex molecules . The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to maintain stability . Safety Information: This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) and use appropriate personal protective equipment. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLQPZIUYTLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439324
Record name 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81357-18-8
Record name 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a strategically significant building block in modern medicinal chemistry. Its unique structural arrangement, featuring an N-Boc protecting group for stability and regioselective reactivity, a ketone for diverse functionalization, and a methyl ester on a stereocenter, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its core physicochemical properties, outlines established synthetic and derivatization protocols, and explores its application in drug discovery, with a particular focus on its role in the development of viral inhibitors and antibody-drug conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs.

Chemical Identity and Physicochemical Profile

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a bifunctional, chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom serves to decrease the nucleophilicity of the amine, thereby enabling selective reactions at other positions of the piperidine ring under a wide range of conditions.

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=solid, color="#202124"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

O7 [label="O", pos="-2.3,1.25!"]; // Ketone Oxygen

// N-Boc Group C8 [label="C", pos="0,-2.5!"]; O9 [label="O", pos="-0.9,-3.1!"]; O10 [label="O", pos="1.0,-3.1!"]; C11 [label="C", pos="1.0,-4.1!"]; C12 [label="C", pos="2.2,-3.8!"]; C13 [label="C", pos="0,-4.4!"]; C14 [label="C", pos="1.0,-5.1!"];

// Methyl Ester Group C15 [label="C", pos="2.5,1.25!"]; O16 [label="O", pos="2.5,2.25!"]; O17 [label="O", pos="3.6,0.75!"]; C18 [label="C", pos="4.8,1.25!"];

// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C1; C2 -- O7 [label=" O", style=double, len=1.2];

// N-Boc bonds N4 -- C8; C8 -- O9 [style=double, len=1.2]; C8 -- O10; O10 -- C11; C11 -- C12; C11 -- C13; C11 -- C14;

// Methyl Ester bonds C6 -- C15; C15 -- O16 [style=double, len=1.2]; C15 -- O17; O17 -- C18;

// Label key atoms subgraph { rank=same; N4 [fontcolor="#EA4335"]; O7 [fontcolor="#EA4335"]; O9 [fontcolor="#EA4335"]; O10 [fontcolor="#EA4335"]; O16 [fontcolor="#EA4335"]; O17 [fontcolor="#EA4335"]; } } "Chemical Structure of the Topic Compound"

The stereochemistry at the C2 position is critical, as it often serves as the chiral source for the target molecule, influencing biological activity and receptor binding affinity.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties for the (S)-enantiomer of the compound.

PropertyValueSource(s)
CAS Number 756486-14-3[][2]
Molecular Formula C₁₂H₁₉NO₅[]
Molecular Weight 257.28 g/mol []
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate[]
Physical Form Liquid (at 20°C)[]
Density 1.2 g/mL[]
Refractive Index 1.5[]
Purity Typically >95%[]

Spectroscopic Profile

  • ¹H NMR: The spectrum will be characterized by the singlet for the tert-butyl protons around 1.4-1.5 ppm and the methyl ester singlet around 3.7 ppm. The piperidine ring protons will appear as complex multiplets in the 2.0-4.5 ppm region. The proton at the C2 chiral center is expected to be a doublet of doublets.

  • ¹³C NMR: Key signals will include the carbonyl carbons of the ketone (~205-210 ppm), the Boc-group ester (~155 ppm), and the methyl ester (~170-175 ppm). The quaternary carbon of the Boc group will appear around 80 ppm, and the methoxy carbon around 52 ppm.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by strong carbonyl stretching frequencies. Three distinct C=O bands are expected: the ketone (~1720 cm⁻¹), the carbamate ester (~1695 cm⁻¹), and the methyl ester (~1740 cm⁻¹).

Synthesis and Purification

The synthesis of (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is typically achieved through a multi-step sequence starting from a suitable chiral precursor. While a specific published protocol for this exact molecule is not widely disseminated, a logical and field-proven synthetic strategy involves the esterification of its corresponding carboxylic acid precursor.

SynthesisWorkflow

Exemplary Experimental Protocol: Methyl Esterification

This protocol describes a general method for the methyl esterification of an N-Boc protected piperidine carboxylic acid, a key step to obtaining the title compound. This procedure is based on established methods for similar transformations.[3]

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and in-situ reaction monitoring.

  • Preparation: To a solution of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Cool the stirred suspension to 0°C. Add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3-6 hours.

    • Causality: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This nucleophilic carboxylate then attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the methyl ester. DMF is a suitable polar aprotic solvent for this type of reaction.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.[3]

Chemical Reactivity and Derivatization

The molecule's three key functional groups offer distinct handles for a variety of chemical transformations, allowing for its versatile use in building complex molecular architectures.

Ketone Reduction

The C4-keto group can be stereoselectively reduced to a hydroxyl group. The choice of reducing agent is critical for controlling the stereochemical outcome (axial vs. equatorial attack).

  • Protocol: Sodium Borohydride Reduction

    • Dissolve (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in methanol (MeOH) and cool the solution to 0°C.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature.[4]

    • Stir the reaction at 0°C for 1-2 hours or until completion as monitored by TLC.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, dry, and concentrate to yield the corresponding 4-hydroxypiperidine derivative.

    • Expertise Insight: NaBH₄ is a mild reducing agent that is highly chemoselective for ketones and aldehydes, leaving the ester and carbamate groups intact.[4] The approach of the hydride nucleophile is subject to steric hindrance, typically favoring attack from the less hindered face to produce the thermodynamically more stable equatorial alcohol as the major product.[5]

N-Boc Deprotection

The Boc group is a robust protecting group that is stable to most nucleophilic and basic conditions but can be readily removed under acidic conditions.

  • Protocol: Deprotection with Trifluoroacetic Acid (TFA)

    • Dissolve the Boc-protected compound (1.0 eq) in a solvent such as dichloromethane (DCM) or chloroform.

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 1-4 hours.[6]

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • The resulting piperidine salt can be used directly or neutralized with a base to yield the free secondary amine.

    • Trustworthiness: This is a standard, high-yielding protocol. The large excess of TFA ensures the reaction goes to completion. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

Reactivity cluster_ketone Ketone Reactivity cluster_boc N-Boc Reactivity Start (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate Reduction Reduction (e.g., NaBH₄) Start->Reduction Deprotection Acidolysis (e.g., TFA) Start->Deprotection Product_OH 4-Hydroxy Derivative Reduction->Product_OH Product_NH Piperidine Salt (Secondary Amine) Deprotection->Product_NH

Applications in Drug Discovery

The title compound is a valuable intermediate in the synthesis of high-value, complex molecules. Its utility is particularly noted in areas requiring stereochemical control and the piperidine scaffold, which is a common motif in approved drugs known to improve pharmacokinetic properties.

  • Viral Inhibitors: It is cited as a key intermediate in the synthesis of viral inhibitors, such as AN-12-H5.[2] The piperidine core acts as a rigid scaffold to correctly orient pharmacophoric elements for interaction with biological targets.

  • Antibody-Drug Conjugates (ADCs): The compound is suitable for the synthesis of ADC components.[] After deprotection of the nitrogen and/or modification of the ketone, the scaffold can be used to attach linkers and payloads to antibodies.

  • Kinase Inhibitors and CNS Agents: More broadly, N-Boc protected piperidones are foundational in synthesizing Janus kinase (JAK) inhibitors and various Central Nervous System (CNS) agents. The piperidine ring can enhance blood-brain barrier penetration, a crucial feature for CNS-targeted drugs.

Safety and Handling

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate should be handled by trained professionals in a well-ventilated laboratory fume hood.

  • Hazard Identification: The compound may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is required.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and orthogonally functionalized scaffold provide chemists with a reliable platform for constructing complex molecular targets. The predictable reactivity of its ketone, methyl ester, and N-Boc protecting group allows for logical and efficient synthetic planning. As the demand for novel, stereochemically pure therapeutics continues to grow, the importance of such chiral building blocks in the drug discovery pipeline is set to increase.

References

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: Structure, Nomenclature, and Synthesis

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its precise chemical structure and IUPAC nomenclature, followed by a detailed exploration of its physicochemical properties. The core of this document is a proposed synthetic pathway, grounded in established chemical principles, complete with a step-by-step protocol and a discussion of the underlying reaction mechanism. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this valuable synthetic intermediate.

Nomenclature and Chemical Structure

The precise identification and representation of a chemical entity are paramount for scientific communication and reproducibility. This section clarifies the IUPAC name and delineates the structural features of the topic compound.

IUPAC Name

The formal IUPAC name for the compound is This compound . This name systematically describes the molecular architecture:

  • Piperidine : A six-membered saturated heterocycle containing one nitrogen atom.

  • 4-oxo : A ketone functional group is present at the fourth position of the piperidine ring.

  • 1,2-dicarboxylate : Two carboxylate groups are attached to the piperidine ring at positions 1 (the nitrogen atom) and 2.

  • 1-tert-butyl : The carboxylate at the nitrogen position is an ester of tert-butanol. This is commonly known as a tert-butoxycarbonyl (Boc) protecting group.

  • 2-methyl : The carboxylate at the second carbon position is a methyl ester.

The compound can exist as a racemic mixture or as individual enantiomers. The (S)-enantiomer is specifically identified by the CAS number 756486-14-3[1][2][]. The racemic form is associated with CAS number 81357-18-8[4].

Chemical Structure

The chemical structure of this compound is depicted below. The piperidine ring is substituted with a ketone at the 4-position, a Boc group on the nitrogen, and a methyl ester at the 2-position.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₅[1][4]
Molecular Weight 257.28 g/mol [1][4]
CAS Number 81357-18-8 (racemic), 756486-14-3 ((S)-enantiomer)[1][2][][4]
Appearance Not specified, likely a solid or oil-
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and THFInferred from synthesis protocols of similar compounds

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for the formation of five- and six-membered rings[5][6]. The proposed synthetic route starts from readily available precursors and involves the formation of a diester intermediate, which then undergoes base-catalyzed cyclization.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Step 1: Michael Addition cluster_2 Step 2: Dieckmann Condensation N-Boc-L-aspartic acid 4-tert-butyl ester N-Boc-L-aspartic acid 4-tert-butyl ester Acyclic Diester Intermediate Acyclic Diester Intermediate N-Boc-L-aspartic acid 4-tert-butyl ester->Acyclic Diester Intermediate 1. Methyl acrylate 2. Base Methyl acrylate Methyl acrylate This compound This compound Acyclic Diester Intermediate->this compound Base (e.g., NaH, NaOEt)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of the Acyclic Diester Precursor

The synthesis begins with a Michael addition of an appropriate N-Boc protected amino acid derivative to an acrylate. For the synthesis of the target molecule, N-Boc-L-aspartic acid 4-tert-butyl ester can be reacted with methyl acrylate.

  • Reaction Setup : To a solution of N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Addition of Michael Acceptor : Cool the reaction mixture to 0 °C and add methyl acrylate (1.1 eq) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the acyclic diester intermediate.

Step 2: Dieckmann Condensation

The purified acyclic diester is then subjected to an intramolecular cyclization via a Dieckmann condensation.

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the acyclic diester (1.0 eq) in an anhydrous aprotic solvent such as toluene or THF[7].

  • Addition of Base : Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or sodium ethoxide (NaOEt, 1.2 eq) portion-wise. The choice of base is critical; an alkoxide corresponding to the ester can minimize transesterification[6].

  • Reaction Conditions : After the addition of the base, the reaction mixture is typically heated to reflux to drive the cyclization to completion. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification : After cooling to room temperature, the reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acetic acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Mechanistic Insights and Rationale

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester[5][8]. The mechanism involves the following key steps:

  • Enolate Formation : The strong base deprotonates the α-carbon of one of the ester groups, forming an enolate.

  • Intramolecular Nucleophilic Attack : The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination : This attack forms a cyclic tetrahedral intermediate, which then collapses by eliminating an alkoxide, resulting in the formation of the β-keto ester.

The choice of a strong, non-nucleophilic base like sodium hydride is advantageous as it irreversibly deprotonates the diester, driving the reaction forward. Anhydrous conditions are crucial to prevent the hydrolysis of the esters and the quenching of the base. The use of an aprotic solvent like THF or toluene is preferred as they are inert under the reaction conditions and effectively solvate the intermediates[7].

Applications in Research and Development

This compound is a valuable building block in organic synthesis. The presence of multiple functional groups—a ketone, a Boc-protected amine, and a methyl ester—allows for a variety of subsequent chemical transformations. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals. Therefore, this molecule serves as a key intermediate in the synthesis of novel drug candidates and complex natural products.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its structure, nomenclature, and a plausible, well-reasoned synthetic protocol. The proposed synthesis, centered around the robust Dieckmann condensation, offers a reliable method for accessing this important synthetic intermediate. The information presented herein is intended to empower researchers and scientists in their synthetic endeavors and to facilitate the development of novel chemical entities.

References

Molecular weight and formula of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Executive Summary

This compound is a strategically important heterocyclic building block in modern medicinal chemistry and drug development. Characterized by a piperidine core functionalized with a ketone, a Boc-protected amine, and a methyl ester, this compound offers a unique combination of features: a constrained scaffold for precise three-dimensional orientation of substituents, and orthogonal functional groups that allow for selective, sequential chemical modifications. Its application is particularly notable in the synthesis of complex pharmaceutical agents, including viral inhibitors and as a precursor for linkers in Antibody-Drug Conjugates (ADCs)[][2]. This guide provides a comprehensive overview of its core molecular properties, a plausible synthetic workflow, robust analytical quality control protocols, and its strategic applications for researchers and drug development professionals.

Core Molecular Profile

The utility of this compound stems directly from its distinct structural features. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, essential for multi-step syntheses. The methyl ester at the 2-position and the ketone at the 4-position serve as versatile handles for a wide array of chemical transformations, including but not limited to reductive amination, aldol condensations, and saponification followed by amide bond formation.

Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name This compoundN/A
Synonym(s) 1-tert-butyl-2-methyl-4-oxopiperidine-1,2-dicarboxylate[3]
CAS Number 81357-18-8 (Racemate) 756486-14-3 ((S)-enantiomer)[][2][3]
Molecular Formula C₁₂H₁₉NO₅[][3]
Molecular Weight 257.28 g/mol [][3][4][5]
SMILES COC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C[3]
InChIKey ROHLQPZIUYTLGR-VIFPVBQESA-N ((S)-enantiomer)[]
Physicochemical Data for Computational Modeling
DescriptorValueSource
Topological Polar Surface Area (TPSA) 72.91 Ų[3][4]
LogP (Octanol-Water Partition Coeff.) 1.128[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]

Strategic Importance in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as a high-value intermediate, enabling the construction of more complex and novel piperidine-containing molecules.

Causality of its Utility:

  • Stereochemical Control: The presence of a chiral center at the C2 position (in its enantiomerically pure forms) allows for the synthesis of stereospecific drug candidates, which is critical for optimizing target binding and reducing off-target effects.

  • Orthogonal Reactivity: The Boc group is stable to a wide range of reaction conditions but can be selectively removed with acid (e.g., TFA). The ester can be hydrolyzed under basic conditions, and the ketone can be targeted with nucleophiles or reducing agents. This orthogonality is paramount for efficient and high-yielding synthetic campaigns.

  • Application as an ADC Intermediate: The (S)-enantiomer has been identified as an intermediate for the viral inhibitor AN-12-H5 and is used in the synthesis of Antibody-Drug Conjugates (ADCs)[2]. In this context, it likely forms part of the linker-payload system, where its structure provides the necessary spacing and chemical handles to attach a cytotoxic drug to an antibody.

G A 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate B Further Derivatization (e.g., Reductive Amination, Peptide Coupling) A->B C Advanced Pharmaceutical Intermediates B->C D Active Pharmaceutical Ingredients (e.g., Viral Inhibitors) C->D E Linker-Payload Systems for Antibody-Drug Conjugates (ADCs) C->E

Caption: Role as a versatile synthetic building block.

Proposed Synthetic and Analytical Workflows

As a Senior Application Scientist, it is understood that a reliable supply of high-purity starting materials is critical. The following sections detail a plausible, robust synthetic route and the necessary quality control measures to ensure the integrity of this compound for downstream applications.

Proposed Synthetic Protocol

The synthesis of piperidine derivatives often involves cyclization reactions followed by functional group manipulations. A logical approach for this target molecule involves the protection of a precursor amine, followed by cyclization and functionalization. This protocol is based on established chemical principles for forming related piperidone structures[6][7][8].

Workflow Diagram:

G A Starting Material: Commercially available piperidine precursor B Step 1: N-Protection (Boc Anhydride, Base) A->B C Step 2: Oxidation/Functionalization (e.g., at C4 position) B->C D Step 3: Esterification (e.g., at C2 position) C->D E Purification (Column Chromatography) D->E F Final Product E->F

Caption: High-level overview of the synthetic workflow.

Detailed Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve the starting piperidine precursor (e.g., methyl 4-oxopiperidine-2-carboxylate) in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

    • Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product is purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Fractions containing the pure product are combined and concentrated to yield this compound as a solid or oil.

    • The final product's identity and purity must be confirmed by the analytical methods described below.

Self-Validating Analytical & QC Protocol

To ensure the material is suitable for GMP environments and sensitive drug discovery assays, a multi-pronged analytical approach is mandatory.

QC Workflow Diagram:

G cluster_0 QC Analysis A Crude Product from Synthesis B Structural Confirmation: ¹H & ¹³C NMR Spectroscopy A->B C Identity & Purity Check: LC-MS Analysis B->C D Quantitative Purity Assay: UPLC/HPLC with UV Detector C->D E Decision Point: Does Purity meet spec (e.g., ≥96%)? D->E F Released Product: Qualified for R&D / Manufacturing E->F Yes G Action: Repurify or Reject Batch E->G No

Caption: A robust quality control workflow for product release.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguously determines the chemical structure.

    • Method: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Expected Results:

      • ¹H NMR: Peaks corresponding to the tert-butyl group (~1.5 ppm, 9H, singlet), the methyl ester group (~3.7 ppm, 3H, singlet), and distinct multiplets for the piperidine ring protons.

      • ¹³C NMR: Resonances for the carbonyls (ketone and two carboxyls), the quaternary carbon of the Boc group, and the aliphatic carbons of the piperidine ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Confirms molecular weight and provides an initial assessment of purity.

    • Method: Dissolve a small sample in methanol or acetonitrile. Inject onto a C18 reverse-phase column with a water/acetonitrile gradient mobile phase containing 0.1% formic acid. Monitor with a diode array detector and an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Expected Results: A major peak in the chromatogram corresponding to the product. The mass spectrum should show the [M+H]⁺ ion at m/z 258.3 and potentially the sodium adduct [M+Na]⁺ at m/z 280.3.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Provides a precise quantitative measure of purity.

    • Method: Utilize a calibrated HPLC system with a UV detector (e.g., at 210 nm). Use a high-resolution C18 column and an isocratic or gradient elution method optimized for baseline separation of the main peak from all impurities.

    • Expected Results: The purity is calculated based on the area percentage of the main peak. For research-grade material, a purity of ≥96% is typically required[3].

Handling, Storage, and Safety

  • Safety: While specific GHS data for this exact compound is not detailed, related piperidone structures are known to cause skin and eye irritation[5][9]. Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light to prevent degradation[3].

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, coupled with its versatile chemical reactivity, provides researchers with a reliable platform for constructing novel and complex molecular architectures. The robust synthetic and analytical protocols outlined in this guide provide a framework for ensuring the quality and consistency of this critical intermediate, thereby accelerating the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Sourcing 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of complex molecular scaffolds is paramount. The piperidine ring, a ubiquitous feature in numerous pharmaceuticals, often requires functionalization at multiple positions to modulate pharmacological activity. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS No. 81357-18-8) has emerged as a critical and versatile building block for this purpose. Its unique structure, featuring a ketone for further elaboration and orthogonally protected amine and carboxyl groups, provides synthetic chemists with a powerful tool for constructing novel piperidine-based compounds.

This guide serves as a technical deep-dive into the commercial landscape of this reagent. It moves beyond a simple list of vendors to provide a strategic framework for sourcing, supplier validation, and quality control, ensuring that researchers can procure this key intermediate with confidence and integrate it seamlessly into their discovery workflows.

Chemical Identity and Physicochemical Profile

A foundational step in sourcing any chemical is to have a clear and unambiguous understanding of its identity and properties. This ensures that the material requested matches the material received and is suitable for the intended downstream applications.

The compound is a Boc-protected diketone ester utilized in multi-step synthetic research.[] Its core structure allows for a variety of chemical transformations, making it a valuable intermediate.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 81357-18-8 [2][3][4]
Molecular Formula C₁₂H₁₉NO₅ [][2][3][4]
Molecular Weight 257.28 g/mol [][2][4]
IUPAC Name 1-tert-butyl 2-methyl 4-oxo-1,2-piperidinedicarboxylate [3]
SMILES CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC []
InChI Key ROHLQPZIUYTLGR-UHFFFAOYSA-N [3]

| Typical Appearance | Colorless or white to yellow to brown liquid or solid |[3] |

Note: Enantiomerically specific versions exist, such as the (S)-enantiomer (CAS: 756486-14-3) and the (R)-enantiomer, which should be specified if chiral chemistry is intended.[][5][6]

The Commercial Availability Landscape: Navigating the Supplier Ecosystem

The procurement of this compound involves navigating a diverse market of large-scale distributors, specialized manufacturers, and research chemical suppliers. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up), required purity, and documentation needs (e.g., Certificate of Analysis).

Supplier Categorization:

  • Major Distributors & Marketplaces (e.g., Sigma-Aldrich, Fisher Scientific): These entities offer a broad catalog from various partners and provide a convenient one-stop-shop experience, especially for academic and early-stage research labs. They often provide robust logistics and customer support.

  • Specialty Chemical Manufacturers (e.g., AK Scientific, BOC Sciences, ChemScene): These companies often synthesize novel and complex building blocks in-house.[][2][6] They can be excellent sources for high-purity materials and may offer custom synthesis services for derivatives or bulk quantities.

  • Focused Building Block Suppliers (e.g., AChemBlock, BLDpharm): These suppliers specialize in providing a wide array of chemical building blocks for drug discovery and are often competitive in pricing and availability for common intermediates.[7][8]

Table 2: Selected Commercial Suppliers

Supplier CAS Number Offered Typical Purity Notes
Sigma-Aldrich 81357-18-8 95% Sourced via Ambeed, Inc.; suitable for R&D quantities.[3]
AK Scientific, Inc. 1799811-83-8 ((R)-form) 95% Provides detailed safety and handling information.[6]
Biosynth 81357-18-8 Research Grade Marketed for pharmaceutical testing as a reference standard.[9]
BOC Sciences 756486-14-3 ((S)-form) Research Grade Positions itself as a manufacturer with GMP-compliant facilities.[]
ChemScene 81357-18-8 ≥96% Provides detailed computational chemistry data and related products.[2]
AChemBlock 81357-18-8 95% Offers novel building blocks with an e-commerce platform.[7]

| Aqbiopharma | 81357-18-8 | Not specified | Lists various package sizes, suggesting availability for different scales.[4] |

A Strategic Sourcing Workflow for Researchers

A systematic approach to sourcing is critical to mitigate risks related to quality, cost, and timelines. The following workflow illustrates a best-practice model for procuring research chemicals.

G Define 1. Define Requirements - CAS Number (Racemic/Chiral) - Required Purity & Quantity - Documentation Needs (CoA) Identify 2. Identify Potential Suppliers - Search Databases (e.g., Sigma, PubChem) - Review Manufacturer Catalogs Define->Identify Initial Search Request 3. Request Quotes & CoA - Contact multiple vendors - Specify batch-specific CoA Identify->Request Vendor Outreach Evaluate 4. Evaluate Supplier Response - Compare Price & Lead Time - Scrutinize CoA Data (Purity, Identity) - Assess Customer Service Request->Evaluate Data Collection Decision 5. Make Purchase Decision - Select vendor based on overall value Evaluate->Decision Risk/Benefit Analysis QC 6. Incoming Quality Control - Perform in-house verification - Compare results with supplier CoA Decision->QC Procurement

Caption: A logical workflow for sourcing and validating chemical reagents.

Trust Through Verification: A Protocol for Incoming Quality Control

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unnecessary risk. A self-validating system, where incoming materials are independently verified, is crucial for scientific integrity. This protocol outlines a standard procedure for verifying the identity and purity of this compound.

Objective: To confirm the identity and assess the purity of a newly acquired batch of the title compound.

Materials:

  • Supplier's sample of this compound

  • Deuterated chloroform (CDCl₃) for NMR

  • HPLC-grade acetonitrile and water

  • NMR spectrometer (≥400 MHz)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Documentation Review & Physical Inspection:

    • Log the material upon receipt, noting the supplier, batch number, and date.

    • Compare the supplier's CoA with your purchase order specifications.

    • Visually inspect the material for expected physical form (solid, oil) and color.[3] Note any inconsistencies.

  • ¹H NMR for Identity Confirmation:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃.

    • Acquire a proton NMR spectrum.

    • Expected Chemical Shifts (δ): The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm, 9H), the methyl ester group (a singlet at ~3.7 ppm, 3H), and a series of multiplets for the piperidine ring protons between ~2.0 and 4.5 ppm.

    • Causality Check: The presence and correct integration of the Boc and methyl ester singlets are primary indicators of the correct molecular structure. The absence of significant unassigned peaks suggests a lack of major impurities.

  • HPLC for Purity Assessment:

    • Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL.

    • Develop an appropriate HPLC method (e.g., Isocratic or gradient elution with a mobile phase of acetonitrile/water on a C18 column).

    • Inject the sample and monitor the elution profile with a UV detector (e.g., at 210 nm, as the ketone provides a chromophore).

    • Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • Trustworthiness Check: The purity value should be consistent with the supplier's CoA (e.g., if the CoA states 96%, your result should be reasonably close). Significant discrepancies warrant contacting the supplier.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[6][10]

  • Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.[6] Wash hands thoroughly after handling.

  • Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly-closed container in a cool, dry place.[6] Some suppliers recommend refrigerated storage between 2-8°C.[3]

Conclusion

This compound is a readily available, high-value building block for pharmaceutical research. Its successful procurement hinges not just on identifying a supplier, but on a strategic approach that encompasses careful requirement definition, multi-vendor evaluation, and rigorous in-house quality control. By following the principles and protocols outlined in this guide, researchers can confidently source this key intermediate, ensuring the integrity and reproducibility of their synthetic efforts and accelerating the drug discovery process.

References

Hazard Identification and Risk Assessment: A Proactive Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Management of N-Boc-4-piperidone

As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of N-Boc-4-piperidone (CAS No. 79099-07-3). This compound is a vital intermediate in pharmaceutical synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] Notably, its utility as a precursor in the synthesis of fentanyl and its analogues has led to its classification as a regulated substance in many jurisdictions, including as a List I chemical in the United States.[4][5][6][7] This regulatory scrutiny underscores the critical importance of stringent safety and handling protocols.

This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to instill a deep understanding of the causality behind each procedural step, fostering a culture of safety and scientific integrity for all researchers, scientists, and drug development professionals who handle this compound.

N-Boc-4-piperidone is typically a white to off-white or light yellow crystalline powder.[8][9] While its toxicological properties have not been fully investigated, a consistent hazard profile emerges from globally harmonized system (GHS) classifications.[8][9][10] A thorough risk assessment is the foundational step before any laboratory work commences.

GHS Classification and Associated Hazards

The primary hazards associated with N-Boc-4-piperidone involve irritation to the skin, eyes, and respiratory system. The compound is consistently classified by suppliers as hazardous under OSHA and other international standards.[11][12]

Hazard Class Category Hazard Statement Primary Sources
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[11][12][13]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[11][12][13]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[11][12][13]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][13][14]

Expert Insight: The physical form of the compound—a fine powder—is a key determinant of risk. The primary route of exposure is through inhalation of airborne dust or direct contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation.[8]

Physical and Chemical Properties

Understanding the compound's physical properties is essential for safe handling and storage.

Property Value Source
CAS Number 79099-07-3[4][11]
Molecular Formula C₁₀H₁₇NO₃[4]
Formula Weight 199.25 g/mol [4][14]
Appearance White to off-white crystalline powder[8][9]
Melting Point 73-77 °C[1]
Solubility Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2)[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to contain the hazard at its source and PPE to protect the individual operator.

Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) for exposure dictates the necessary engineering controls.

  • Chemical Fume Hood: All weighing, dispensing, and reaction setup operations involving N-Boc-4-piperidone powder must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust.[10]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8][13]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[8][15]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.

Protection Type Specification Rationale and Source(s)
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Provides a chemical-resistant barrier. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9][10] Dispose of contaminated gloves after use.[9]
Eye Protection Safety glasses with side shields or chemical safety goggles (conforming to EN166 or NIOSH standards)Protects against airborne dust particles and accidental splashes.[9][10]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.[16]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if handling large quantities or if there is a risk of significant dust generation outside of a fume hood.[8][17]

Trustworthiness through Self-Validation: Before starting work, always inspect your PPE. Check gloves for tears or punctures. Ensure safety glasses fit snugly. Know the location and proper operation of your fume hood, eyewash station, and safety shower. This personal validation is a critical safety habit.

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the compound's lifecycle in the laboratory.

Workflow for Safe Handling of N-Boc-4-piperidone

The following diagram outlines the critical steps for safely managing N-Boc-4-piperidone within a laboratory setting.

G cluster_receiving Receiving & Initial Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal recv Receive Package inspect Inspect Container for Damage recv->inspect log Log into Chemical Inventory inspect->log initial_store Store in Designated Cool, Dry Area log->initial_store ppe Don Appropriate PPE initial_store->ppe Transport to Hood setup Prepare Work Area in Fume Hood ppe->setup weigh Weigh Compound (Minimize Dust) setup->weigh transfer Transfer to Reaction Vessel weigh->transfer decon Decontaminate Glassware & Surfaces transfer->decon Post-Reaction waste Segregate & Label Waste decon->waste dispose_ppe Dispose of Contaminated PPE waste->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for N-Boc-4-piperidone from receipt to disposal.

Detailed Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety glasses). Verify that the chemical fume hood is operational.

  • Work Area Setup: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills. Position the analytical balance inside the hood.

  • Equilibration: Transport the sealed container of N-Boc-4-piperidone from its storage location to the fume hood. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispensing: Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or directly into the reaction vessel. Perform this action slowly and deliberately to avoid creating airborne dust.

  • Closure: Promptly and tightly reseal the main container.[8]

  • Cleanup: Wipe the spatula clean with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh boats into a designated solid hazardous waste container.

  • Final Steps: Remove PPE following proper procedure and wash hands thoroughly with soap and water.[8]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12][15] The recommended storage temperature is room temperature.[1] The storage area should be secure and accessible only to authorized personnel.

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.[12][15] Contact with these substances could lead to vigorous, exothermic reactions.

  • Hazardous Decomposition: When heated to decomposition, N-Boc-4-piperidone can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][11][12] Keep the compound and its containers away from heat and sources of ignition.[12][15]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Decision Tree

G spill Spill Occurs is_minor Is the spill small and contained in a fume hood? spill->is_minor is_major Is the spill large, outside containment, or are you unsure? evacuate Evacuate Area Alert Supervisor Call Emergency Response is_major->evacuate Yes ppe_check Are you wearing appropriate PPE? is_major->ppe_check No is_minor->is_major No is_minor->ppe_check Yes get_ppe Retrieve Spill Kit & Don Additional PPE ppe_check->get_ppe No cleanup Sweep up material carefully (avoid creating dust) Place in labeled waste container ppe_check->cleanup Yes get_ppe->cleanup decon Decontaminate the area cleanup->decon report Report Incident decon->report

Caption: Decision tree for responding to an N-Boc-4-piperidone spill.

First Aid Measures

These are immediate actions to be taken in case of exposure, followed by seeking professional medical attention.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[8][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.

Waste Disposal

Chemical waste must be managed in accordance with all federal, state, and local regulations.[8][17]

  • Containment: Collect all waste material (spilled compound, contaminated wipes, disposable PPE) in a suitable, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled as hazardous waste and include the full chemical name: "N-Boc-4-piperidone" or "tert-Butyl 4-oxopiperidine-1-carboxylate".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[9][10]

References

Methodological & Application

Synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate from pyridine precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate from Pyridine Precursors

Introduction

The 4-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a wide range of pharmacologically active compounds.[1] Its conformational pre-organization and the synthetic versatility of the ketone functionality make it an ideal starting point for the synthesis of complex molecules, including agonists and antagonists for various receptors. The target molecule, this compound, is a particularly valuable intermediate, incorporating both a nitrogen-protecting group (Boc) and a methyl ester, which allow for orthogonal chemical modifications. This application note provides a detailed protocol for the synthesis of this key intermediate starting from readily available pyridine precursors.

The core of the synthetic challenge lies in the dearomatization of the stable pyridine ring.[2][3] Direct catalytic hydrogenation of pyridines often requires harsh conditions, including high pressures and temperatures, and can be complicated by catalyst poisoning from the Lewis basic nitrogen atom.[2][4] The strategy outlined herein circumvents these issues by activating the pyridine ring towards reduction, enabling a controlled transformation under milder conditions to yield the desired 4-oxopiperidine derivative.

Synthetic Strategy and Rationale

The overall strategy involves a three-step sequence starting from methyl pyridine-2-carboxylate:

  • Activation of the Pyridine Ring: The pyridine nitrogen is acylated with di-tert-butyl dicarbonate (Boc₂O). This crucial step disrupts the aromaticity of the ring, forming a highly reactive 1,2-dihydropyridine intermediate. This activation is essential as it significantly lowers the energy barrier for subsequent reduction.

  • Selective Reduction: The activated dihydropyridine intermediate is selectively reduced using a hydride source, typically sodium borohydride (NaBH₄). The reduction occurs at the 5,6-double bond to yield a more stable tetrahydropyridine derivative. This method avoids the need for high-pressure hydrogenation equipment.

  • Hydrolysis to the Ketone: The resulting tetrahydropyridine exists as a cyclic enamine derivative. Acid-catalyzed hydrolysis of this intermediate unmasks the ketone at the 4-position to yield the final product.

This sequence is efficient and provides a reliable pathway to the target molecule, leveraging fundamental principles of heterocyclic chemistry.

G cluster_0 Overall Synthetic Workflow Pyridine Methyl Pyridine-2-carboxylate Activated 1,2-Dihydropyridine Intermediate Pyridine->Activated Step 1: Activation (Boc₂O) Reduced Tetrahydropyridine Intermediate Activated->Reduced Step 2: Reduction (NaBH₄) Final Target: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate Reduced->Final Step 3: Hydrolysis (Aqueous Acid) G cluster_1 Key Mechanistic Steps P Pyridine Derivative A N-Acylpyridinium Salt P->A + Boc₂O DHP 1,2-Dihydropyridine A->DHP Equilibrium THP Tetrahydropyridine (Enamine) DHP->THP + NaBH₄ (Hydride Addition) I Iminium Ion THP->I + H₃O⁺ (Protonation) K 4-Oxopiperidine (Final Product) I->K + H₂O (Hydrolysis)

References

Use of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

The piperidine ring is a cornerstone of contemporary drug discovery, present in a vast array of FDA-approved therapeutics. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile three-dimensional scaffold for orienting pharmacophoric elements. Within this class, This compound (CAS 161493-27-2) has emerged as a particularly valuable and strategic building block.

This guide provides an in-depth exploration of its synthetic utility, detailing the reactivity of its distinct functional handles and providing robust, field-proven protocols for its derivatization. The strategic placement of an N-Boc protecting group, a C2-methyl ester, and a C4-ketone offers chemists orthogonal control, enabling sequential and selective modifications to build molecular complexity efficiently. This molecule is a key intermediate for constructing diverse libraries of substituted piperidines, which are crucial for developing novel therapeutics, including kinase inhibitors and central nervous system (CNS) agents.[1][2]

Physicochemical Properties & Handling
PropertyValue
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol []
Appearance Off-white to yellow solid or oil
CAS Number 161493-27-2 (racemic), 756486-14-3 ((S)-enantiomer)[]
Storage Store at 2-8°C under an inert atmosphere. The compound is sensitive to moisture.
Safety Causes skin and serious eye irritation. May cause respiratory irritation. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.

The Synthetic Versatility of the Scaffold

The power of this building block lies in its three distinct reactive centers, which can be addressed selectively. Understanding the reactivity at each site is key to designing efficient synthetic routes.

G cluster_main cluster_products main 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate p1 4-Amino Piperidines main->p1 Reductive Amination (C4-Ketone) p2 4-Alkyl/Aryl-4-hydroxy Piperidines main->p2 Grignard/Organolithium Addition (C4-Ketone) p3 4-Exo-methylene Piperidines main->p3 Wittig Olefination (C4-Ketone) p4 N-Functionalized Piperidines main->p4 N-Boc Deprotection & N-Alkylation/Arylation p5 C2-Amide Piperidines main->p5 Ester Hydrolysis & Amide Coupling p6 3-Alkylated Piperidines main->p6 Enolate Formation & Alkylation (C3-Position)

Caption: Synthetic pathways from the core building block.

Reactivity at the C4-Ketone: The Primary Hub for Diversification

The C4-carbonyl group is the most accessible and versatile functional handle for introducing molecular diversity.

  • Reductive Amination: This is arguably the most powerful transformation for this scaffold, providing direct access to 4-amino piperidines, a common motif in bioactive molecules. The reaction involves the in situ formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced by a mild hydride reagent.

    • Causality in Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent over harsher reagents like sodium borohydride (NaBH₄).[4] NaBH(OAc)₃ is milder, moisture-tolerant, and selectively reduces the iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding 4-hydroxy byproduct.[4] The reaction is typically run in solvents like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze imine formation.[5]

  • Stereoselective Reduction: Reduction of the ketone to a hydroxyl group can be achieved with high stereoselectivity. The choice of reducing agent dictates the facial selectivity of the hydride attack. Bulky reducing agents like L-Selectride® will typically approach from the less hindered equatorial face, yielding the axial alcohol. In contrast, smaller reagents like NaBH₄ may favor axial attack, leading to the equatorial alcohol, which is often the thermodynamically more stable product.[6][7] This stereochemical control is crucial for defining the spatial orientation of substituents in the final compound.[8]

  • Wittig Olefination: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method for converting the C4-ketone into an exo-methylene group or a substituted alkene.[9][10] This transformation is key for creating carbon-carbon bonds and introducing scaffolds suitable for further functionalization, such as Michael additions or cross-coupling reactions. The choice between stabilized and non-stabilized ylides can control the geometry of the resulting alkene.[9]

  • Nucleophilic Addition: Grignard reagents and organolithium compounds readily add to the carbonyl to form tertiary alcohols, introducing alkyl or aryl groups at the C4 position. This allows for the construction of sterically complex and sp³-rich cores.

Reactivity at the N1-Boc Group: Gateway to N-Functionalization

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.

  • Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, efficiently cleaves the Boc group to reveal the secondary amine.[11] This unmasked amine is a nucleophilic handle for a plethora of subsequent reactions.

  • N-Functionalization: The resulting secondary amine can be alkylated, acylated, or used in reductive aminations and Buchwald-Hartwig aminations to introduce a wide variety of substituents on the piperidine nitrogen.[11] This is a common strategy in the late stages of a synthesis to install groups that modulate potency, selectivity, or pharmacokinetic properties.

Reactivity at the C2-Ester and C3/C5 Enolates

While less commonly exploited than the C4-ketone, the C2-ester and the adjacent α-protons offer additional avenues for modification.

  • Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form C2-amides.

  • Enolate Alkylation: The protons at the C3 and C5 positions are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[12] This enolate can then be trapped with an electrophile, such as an alkyl halide, to install a substituent at the C3 position.[12][13] This approach must be carefully controlled to manage regioselectivity and potential side reactions.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures and are intended as a starting point for laboratory execution.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a 4-(substituted amino)piperidine derivative.

G start Dissolve Building Block (1.0 eq) & Amine (1.1 eq) in Anhydrous DCE reagent1 Add Acetic Acid (0.1 eq, optional catalyst) start->reagent1 stir1 Stir at RT for 30-60 min reagent1->stir1 reagent2 Add NaBH(OAc)₃ (1.5 eq) portion-wise stir1->reagent2 stir2 Stir at RT for 4-16 hours (Monitor by TLC/LCMS) reagent2->stir2 workup1 Quench with sat. NaHCO₃ solution stir2->workup1 workup2 Extract with DCM (3x) workup1->workup2 workup3 Wash combined organics with Brine workup2->workup3 workup4 Dry (Na₂SO₄), Filter, Concentrate workup3->workup4 purify Purify by Flash Column Chromatography workup4->purify

Caption: Workflow for a typical reductive amination protocol.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 - 1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Glacial Acetic Acid (optional, ~0.1 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).

    • Dissolve the solids in anhydrous DCE (approx. 0.1 M concentration). If the amine salt is used (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to free the amine.

    • (Optional) Add glacial acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10 minutes. The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-amino piperidine derivative.

  • Trustworthiness Insight: The portion-wise addition of NaBH(OAc)₃ controls the initial exotherm and ensures a smooth reaction. Monitoring by LC-MS is critical to confirm the consumption of the starting material and the formation of the product mass, preventing over- or under-running the reaction.

Protocol 2: N-Boc Deprotection

This protocol details the removal of the Boc protecting group to yield the free secondary amine.

  • Reagents & Materials:

    • N-Boc protected piperidine substrate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Diethyl ether or hexanes (for precipitation)

  • Procedure:

    • Dissolve the N-Boc protected piperidine substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (10 eq) dropwise to the stirring solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC/LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting residue (the TFA salt of the amine) can be used directly or neutralized. For neutralization, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ until the pH of the aqueous layer is >8. Extract with DCM, dry the organic layer (Na₂SO₄), and concentrate to yield the free amine.

    • Alternatively, the TFA salt can often be precipitated by triturating the crude residue with diethyl ether.

  • Expertise & Experience: While HCl in dioxane is also effective, TFA/DCM is often preferred as the reagents are easily removed in vacuo. Co-evaporation with a solvent like toluene can help remove the last traces of TFA. If the final product is unstable as a free base, it is often best to isolate and store it as the stable TFA or HCl salt.

References

Application Notes & Protocols: Strategic Modifications of the 4-Oxo Position in Piperidines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in modern drug discovery, appearing in a vast number of approved pharmaceuticals. The 4-oxo-piperidine (4-piperidone) core, in particular, serves as a versatile synthetic hub, allowing for the introduction of diverse functionalities that can profoundly influence a molecule's pharmacological profile. Modifications at the C4 position are critical for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of key reaction protocols for modifying the 4-oxo position, offering researchers a strategic and practical framework. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and summarize critical data to empower rational design in drug development.

The Strategic Importance of the 4-Piperidone Core

The reactivity of the 4-piperidone core is dominated by two key features: the electrophilic carbonyl carbon at the C4 position and the nucleophilic secondary amine. To selectively target the C4-ketone, the piperidine nitrogen must be "masked" with a suitable protecting group.[1] The choice of this N-protecting group is a critical first step that dictates the compatibility of subsequent reaction conditions.[1][2]

The tert-butoxycarbonyl (Boc) group is arguably the most common choice due to its robustness under a wide range of non-acidic conditions and its facile removal with mild acid (e.g., TFA or HCl in dioxane).[1][3] This strategic protection transforms the piperidone into a focused electrophile, ready for diverse and predictable modifications at the C4 position.[1]

G cluster_start Starting Material cluster_transformations C4-Position Modification Strategies cluster_products Resulting Scaffolds start N-Protected 4-Piperidone reductive_amination Reductive Amination (C=O → C-N) start->reductive_amination R₂NH, [H] wittig Wittig Olefination (C=O → C=C) start->wittig Ph₃P=CR₂ grignard Nucleophilic Addition (C=O → C-C & C-OH) start->grignard 1. R-MgX 2. H₃O⁺ enolate α-Functionalization (Enolate Chemistry) start->enolate Base, E⁺ amine_prod 4-Amino-piperidines reductive_amination->amine_prod alkene_prod 4-Alkylidene-piperidines wittig->alkene_prod alcohol_prod 4-Alkyl-4-hydroxy-piperidines grignard->alcohol_prod alpha_prod α-Substituted Piperidones enolate->alpha_prod

Figure 1: Key synthetic pathways originating from an N-protected 4-piperidone core.

Reductive Amination: Forging the C-N Bond

Reductive amination is a cornerstone transformation for converting the 4-oxo group into a 4-amino moiety, a critical functional group for introducing polar interactions and modulating basicity. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

Expertise & Causality: The choice of reducing agent is paramount. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the preferred reagent for this transformation.[3][4] STAB is a milder and more selective reducing agent that efficiently reduces the protonated iminium ion intermediate while being slow to react with the ketone starting material.[3][5] This selectivity prevents competitive reduction of the carbonyl and leads to cleaner reactions with higher yields. The reaction is often catalyzed by a small amount of acetic acid to facilitate iminium ion formation.[2][3]

Table 1: Comparison of Reductive Amination Conditions
N-Protecting GroupAmine ExampleReducing AgentTypical YieldReference
Boc AnilineNaBH(OAc)₃85-95%[2][3]
Benzyl (Bn) BenzylamineNaBH₄~72%[2]
Cbz BenzylaminePd(OH)₂/C, H₂70-78%[2]
Tosyl (Ts) VariousNaCNBH₃Variable[2]
Protocol 2.1: Reductive Amination of N-Boc-4-piperidone with Aniline

This protocol details the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[3]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Acetic Acid (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane (approx. 6.5 mL per gram of piperidone).

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Carefully quench the reaction by adding 2M NaOH solution and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Wittig Reaction: Constructing Exocyclic Double Bonds

The Wittig reaction provides a reliable method for converting the C4-carbonyl into an exocyclic alkene (an alkylidene group).[6][7] This transformation is invaluable for creating rigidified structures, accessing spirocycles, or introducing Michael acceptors. The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon.

Expertise & Causality: The stereochemical outcome and reactivity of the Wittig reaction are dictated by the nature of the ylide.[6]

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.

  • Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and generally produce (E)-alkenes as the major product.[6] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[8]

Protocol 3.1: Wittig Olefination of N-Boc-4-piperidone

This protocol provides a general method for forming a 4-alkylidene-piperidine.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • N-Boc-4-piperidone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography (silica gel) to isolate the 4-methylene-piperidine product.

Grignard & Organolithium Addition: Building Tertiary Alcohols

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the 4-oxo group is a powerful C-C bond-forming reaction that generates 4-substituted-4-hydroxypiperidines.[9][10] These tertiary alcohol products are valuable intermediates for creating spirocycles or introducing chiral centers.

Expertise & Causality: Grignard reactions are notoriously sensitive to moisture and protic functional groups.[10][11] The N-H of an unprotected piperidone would instantly quench the Grignard reagent. Therefore, an N-protecting group (like Boc) is non-negotiable. The reaction must be conducted under strictly anhydrous conditions using dry solvents and glassware to prevent reagent decomposition and ensure high yields.[9] The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup.[10][12]

Protocol 4.1: Grignard Addition of Phenylmagnesium Bromide to N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate.

Advanced Modifications: Enolate and Condensation Chemistry

The α-carbons (C3 and C5) adjacent to the 4-oxo group possess acidic protons that can be removed by a suitable base to form an enolate.[13][14] This nucleophilic enolate can then react with various electrophiles.

  • Knoevenagel Condensation: This reaction involves the condensation of the 4-piperidone with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters), typically catalyzed by a weak base like piperidine or pyrrolidine.[15][16][17] The reaction yields an α,β-unsaturated system, which is a valuable scaffold for further Michael additions.[16] The mechanism involves the formation of an enolate from the active methylene compound, which then attacks the carbonyl group.[17][18]

  • Spirocycle Formation: The 4-piperidone core is an excellent precursor for the synthesis of spiropiperidines, which are highly sought-after motifs in medicinal chemistry for their conformational rigidity.[19][20] These can be formed through intramolecular reactions or via cycloaddition reactions with intermediates derived from the 4-oxo group.[21][22][23] For instance, a dipolar cycloaddition of an azomethine ylide with a 3,5-bis(ylidene)-4-piperidone (derived from a double Knoevenagel condensation) can yield complex dispiro-pyrrolidine systems.[21]

Conclusion

The 4-oxo position of the piperidine ring is a gateway to immense chemical diversity. The strategic application of classic and modern organic reactions, underpinned by a robust protecting group strategy, allows for the precise installation of a wide array of functional groups. The protocols detailed herein—reductive amination, Wittig olefination, Grignard addition, and condensation reactions—represent a fundamental toolkit for medicinal chemists. By understanding the mechanistic principles and the causality behind reagent selection, researchers can effectively navigate the synthesis of novel piperidine-based compounds, accelerating the journey from chemical scaffold to therapeutic candidate.

References

Application Notes and Protocols for the Stereoselective Synthesis of Piperidine Derivatives Using Chiral Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Chiral Piperidines in Drug Discovery

The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of a vast number of pharmaceuticals and natural products.[1][2][3] Accounting for a significant portion of all FDA-approved nitrogen-containing heterocyclic drugs, its prevalence highlights its role as a "privileged scaffold" in designing therapeutic agents.[4][5] The biological activity, efficacy, and safety profile of these piperidine-based drugs are often intrinsically linked to the precise three-dimensional arrangement of their substituents.[3] Consequently, the development of robust, efficient, and highly stereoselective synthetic methodologies to access enantioenriched piperidine derivatives remains a cornerstone of modern organic synthesis and drug development.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary strategies for the stereoselective synthesis of chiral piperidines, with a focus on the application of chiral catalysts. We will delve into the mechanistic underpinnings of transition metal-catalyzed, organocatalytic, and chemo-enzymatic approaches, offering field-proven insights into experimental design and providing detailed, step-by-step protocols for key transformations.

Strategic Approaches to Asymmetric Piperidine Synthesis: A Mechanistic Overview

The asymmetric synthesis of chiral piperidines can be broadly categorized by the type of chiral catalyst employed to induce stereoselectivity. Each catalytic system offers unique advantages in terms of substrate scope, functional group tolerance, and the specific stereochemical challenges it can address. The general workflow for these syntheses follows a logical progression from starting material selection through the catalytic reaction to the final analysis of the chiral product.

General_Workflow General Experimental Workflow for Stereoselective Piperidine Synthesis cluster_Input Input cluster_Synthesis Synthesis & Purification cluster_Analysis Analysis Starting_Materials Starting Materials (e.g., Pyridines, Aldehydes, Imines, Alkenes) Stereoselective_Reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis Starting_Materials->Stereoselective_Reaction Input Workup Reaction Workup & Quenching Stereoselective_Reaction->Workup Catalyst_Reagents Catalyst/Reagents Catalyst_Reagents->Stereoselective_Reaction Purification Purification (e.g., Flash Chromatography) Workup->Purification Structural_Confirmation Structural Confirmation (NMR, HRMS) Purification->Structural_Confirmation Output Stereochemical_Analysis Stereochemical Analysis (Chiral HPLC/GC) Structural_Confirmation->Stereochemical_Analysis

Caption: General experimental workflow for stereoselective piperidine synthesis.[3]

Part 1: Transition Metal-Catalyzed Strategies

Transition metal catalysis offers a powerful and versatile toolkit for the asymmetric synthesis of piperidines, primarily through the enantioselective hydrogenation of pyridine derivatives or related unsaturated precursors. Rhodium, iridium, and palladium complexes featuring chiral ligands are at the forefront of this field.

Rhodium-Catalyzed Asymmetric Hydrogenation and Reductive Heck Reactions

Rhodium-based catalysts have proven highly effective for the asymmetric hydrogenation of pyridinium salts and the carbometalation of dihydropyridines. A particularly innovative approach is the asymmetric reductive transamination of pyridinium salts, which allows for the rapid synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities.[4][6] This method is notable for its broad functional group tolerance and scalability.[4][6]

Another powerful rhodium-catalyzed method is the asymmetric reductive Heck reaction. This strategy involves a three-step sequence: partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid to forge the C-C bond at the 3-position, and a final reduction to yield the enantioenriched 3-substituted piperidine.[7][8][9] This approach has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib.[7][8]

Rh_Catalyzed_Reductive_Heck Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Workflow Pyridine Pyridine Activation Activation & Partial Reduction (e.g., with Phenyl Chloroformate & NaBH4) Pyridine->Activation Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Activation->Dihydropyridine Rh_Catalysis Rh-Catalyzed Asymmetric Reductive Heck Reaction with Arylboronic Acid Dihydropyridine->Rh_Catalysis Tetrahydropyridine 3-Substituted Tetrahydropyridine Rh_Catalysis->Tetrahydropyridine Reduction Reduction & Deprotection (e.g., Hydrogenation) Tetrahydropyridine->Reduction Chiral_Piperidine Enantioenriched 3-Substituted Piperidine Reduction->Chiral_Piperidine

Caption: Workflow for the synthesis of 3-substituted piperidines via a Rh-catalyzed reductive Heck reaction.[7][8]

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of a 3-Aryl-Tetrahydropyridine [3][7][9]

  • Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

    • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.[7]

    • Maintain the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the addition of water (50 mL).

    • Extract the mixture with diethyl ether (2 x 30 mL).

    • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

    • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on a short pad of silica gel (2% to 10% acetone in hexane) and recrystallize from methanol to afford the product as a white crystalline solid (typical yield: 72%).[7]

  • Step 2: Rh-Catalyzed Asymmetric Carbometalation

    • Catalyst Pre-formation: In a glovebox, add [Rh(COD)Cl]₂ (1.0 equiv) and a chiral diene ligand (e.g., (R,R)-Ph-BPE) (2.2 equiv) to a vial with THF. Stir for 30 minutes.[3]

    • Reaction Setup: In a separate vial, add the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv), the desired arylboronic acid (1.5 mmol, 3.0 equiv), and the pre-formed catalyst solution.[7]

    • Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

    • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).[7]

    • Stir the resulting mixture at 70 °C for 20 hours.

    • Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).

    • Pass the mixture through a plug of SiO₂ and wash with an additional 20 mL of Et₂O.

    • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

  • Step 3: Reduction and Deprotection to Chiral Piperidine

    • Dissolve the 3-substituted tetrahydropyridine from Step 2 in methanol.

    • Add Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC).

    • Filter off the catalyst and add an aqueous solution of potassium hydroxide (KOH) to the filtrate to deprotect the carbamate.

    • Purify the final product by flash chromatography to yield the enantioenriched 3-substituted piperidine.[8][9]

Substrate (Arylboronic Acid)Yield (%)Enantiomeric Excess (ee, %)
4-Methoxyphenylboronic acid8598
4-Fluorophenylboronic acid8297
3-Thienylboronic acid7896
Vinylboronic acid pinacol ester7595
Data is representative of typical results from rhodium-catalyzed asymmetric reductive Heck reactions.[8][9]

Part 2: Organocatalytic Strategies

Organocatalysis has emerged as a powerful and environmentally benign approach for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. Chiral amines (e.g., proline derivatives) and chiral phosphoric acids are prominent catalysts in this domain.

Chiral Phosphoric Acid Catalysis

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are highly effective catalysts for a range of enantioselective transformations.[10] In the context of piperidine synthesis, they can catalyze intramolecular cyclizations of unsaturated acetals to form functionalized chiral piperidines.[11][12] The mechanism often involves the formation of a mixed chiral phosphate acetal, which then undergoes a concerted, asynchronous SN2'-like displacement to yield the product with high stereoselectivity.[11][12] They are also effective in catalyzing asymmetric inverse-electron-demand aza-Diels–Alder reactions.[13]

Amine-Catalyzed Domino Reactions

Chiral secondary amines, such as O-TMS protected diphenylprolinol, can catalyze domino (or cascade) reactions to construct polysubstituted piperidines in a single step with the formation of multiple contiguous stereocenters.[2][14] A common strategy is the domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins.[2][14] This approach is highly efficient and provides access to complex piperidine scaffolds with excellent enantioselectivity.[14]

Organocatalytic_Domino Organocatalytic Domino Michael Addition/Aminalization Aldehyde Aldehyde Reaction Domino Michael Addition/ Aminalization Aldehyde->Reaction Nitroolefin Trisubstituted Nitroolefin Nitroolefin->Reaction Catalyst O-TMS protected diphenylprolinol catalyst Catalyst->Reaction Piperidine Polysubstituted Piperidine (4 contiguous stereocenters) Reaction->Piperidine Chemo_Enzymatic Chemo-Enzymatic Asymmetric Dearomatization Workflow Pyridine Activated Pyridine Chem_Reduction Chemical Reduction (e.g., NaBH4) Pyridine->Chem_Reduction THP N-Substituted Tetrahydropyridine (THP) Chem_Reduction->THP Enzyme_Cascade One-Pot Enzymatic Cascade (Amine Oxidase / Ene Imine Reductase) THP->Enzyme_Cascade Chiral_Piperidine Stereo-defined Substituted Piperidine Enzyme_Cascade->Chiral_Piperidine

References

Application of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals across a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the three-dimensional presentation of pharmacophoric elements. Among the myriad of piperidine-based building blocks, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (also known as N-Boc-2-methoxycarbonyl-4-piperidone) has emerged as a particularly valuable intermediate for the synthesis of complex, chiral pharmaceutical agents.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the practical applications of this versatile building block. We will delve into its unique structural features, explore its reactivity, and provide detailed, field-proven-style protocols for its use in the synthesis of key pharmaceutical intermediates, with a focus on the causality behind the experimental choices.

Molecular Architecture and Inherent Reactivity

This compound possesses a unique combination of functional groups that make it a highly strategic starting material for complex target synthesis:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it nucleophilic and preventing unwanted side reactions under a variety of conditions. This allows for selective manipulation of other functional groups on the ring. The Boc group can be readily removed under acidic conditions, unmasking the nitrogen for subsequent functionalization.[3]

  • 4-Oxo Functionality: The ketone at the C4 position is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic additions, reductive aminations, and olefination reactions, allowing for the introduction of diverse substituents at this position.

  • Chiral 2-Carboxylate Group: The methyl ester at the C2 position introduces a chiral center, making this building block ideal for the synthesis of enantiomerically pure target molecules. The presence of this substituent also influences the stereochemical outcome of reactions at the 4-position, offering a degree of diastereocontrol.

Application Note 1: Diastereoselective Synthesis of a 4-Amino-2-carboxypiperidine Scaffold via Reductive Amination

Substituted 4-aminopiperidines are key structural motifs in a variety of CNS-active agents and other pharmaceuticals. The following protocol details a representative synthesis of a (2S,4S)-4-amino-2-carboxypiperidine derivative, a valuable intermediate for drug discovery programs.

Causality Behind Experimental Choices

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success of this transformation.[4] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not readily reduce the ketone starting material in the absence of an iminium ion. This allows for the in-situ formation of the imine (or iminium ion under acidic catalysis) followed by its immediate reduction to the amine. This one-pot procedure is highly efficient and minimizes the formation of byproducts. The use of an acid catalyst, such as acetic acid, is often employed to facilitate imine formation. The diastereoselectivity of the reduction is influenced by the steric bulk of the substituent at the C2 position, which directs the hydride attack to the less hindered face of the iminium ion, typically leading to the cis product as the major isomer.

Experimental Protocol

Reaction: Reductive amination of (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate with a primary amine.

ReagentMolar Eq.MWAmount
(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate1.0257.28 g/mol 2.57 g
Primary Amine (e.g., Aniline)1.193.13 g/mol 1.02 g
Sodium Triacetoxyborohydride (STAB)1.5211.94 g/mol 3.18 g
Acetic Acid1.060.05 g/mol 0.60 g
Dichloromethane (DCM)--50 mL

Procedure:

  • To a stirred solution of (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) and the primary amine (1.1 eq) in dichloromethane (50 mL) at room temperature, add acetic acid (1.0 eq).

  • Stir the mixture for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,4S)-1-tert-butyl 2-methyl 4-(alkylamino)piperidine-1,2-dicarboxylate.

Expected Outcome: This procedure typically yields the cis-diastereomer as the major product with good to excellent yields (70-90%).

Reductive_Amination_Workflow start Start: (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate imine_formation Imine/Iminium Ion Formation (1 hour, RT) start->imine_formation + Reagents reagents Primary Amine (R-NH2) Acetic Acid DCM reduction Reduction with STAB (16-24 hours, RT) imine_formation->reduction + STAB workup Aqueous Workup (NaHCO3 quench, extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: (2S,4S)-4-Amino-piperidine Derivative (cis-isomer) purification->product

Caption: Reductive Amination Workflow.

Application Note 2: Diastereoselective Reduction to a 4-Hydroxypiperidine Intermediate

Chiral 4-hydroxypiperidines are valuable intermediates in the synthesis of numerous natural products and pharmaceutical agents. The stereochemical outcome of the reduction of the 4-oxo group is crucial and can be controlled by the choice of the reducing agent and reaction conditions.

Causality Behind Experimental Choices

The diastereoselectivity of the ketone reduction is governed by the facial bias imposed by the existing stereocenter at C2. Bulky reducing agents, such as L-Selectride®, will preferentially attack from the less sterically hindered face, which is typically trans to the C2 substituent, leading to the cis-alcohol. Conversely, smaller reducing agents like sodium borohydride may show lower selectivity or favor the thermodynamically more stable trans-alcohol, where the hydroxyl group is equatorial. The choice of reducing agent is therefore a critical parameter for controlling the stereochemical outcome.

Experimental Protocol

Reaction: Diastereoselective reduction of (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

ReagentMolar Eq.MWAmount
(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate1.0257.28 g/mol 2.57 g
L-Selectride® (1.0 M in THF)1.2-12 mL
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • To a stirred solution of (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (50 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add L-Selectride® (1.2 eq) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate.

Expected Outcome: This procedure is expected to yield the cis-alcohol as the major diastereomer with high selectivity.

Stereoselective_Reduction start Start: (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate reduction Diastereoselective Reduction (L-Selectride®, THF, -78 °C) start->reduction workup Aqueous Workup (NH4Cl quench, extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: (2S,4R)-4-Hydroxy-piperidine Derivative (cis-isomer) purification->product

Caption: Stereoselective Reduction Workflow.

Further Synthetic Transformations

The 4-oxo group can also be transformed into an exocyclic double bond using olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.[5][6][7] This opens up further avenues for functionalization, such as Michael additions or hydroboration-oxidation, to introduce additional complexity and create diverse molecular scaffolds for drug discovery. The steric hindrance around the ketone may necessitate the use of more reactive ylides or the milder conditions of the HWE reaction.[7]

Conclusion

This compound is a high-value, chiral building block that provides an efficient entry point to a variety of complex piperidine-containing pharmaceutical intermediates. Its well-defined stereochemistry and versatile functional groups allow for the controlled and predictable synthesis of highly substituted piperidine scaffolds. The protocols and insights provided in this application note are intended to empower researchers to leverage the full synthetic potential of this important molecule in their drug discovery and development endeavors.

References

Application Notes and Protocols: The Role of Key Intermediates in the Synthesis of GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting the Orphan Receptor GPR55

The G protein-coupled receptor 55 (GPR55) has emerged as a compelling, albeit enigmatic, therapeutic target. Initially considered a putative cannabinoid receptor, its distinct pharmacology and signaling pathways have set it apart.[1][2] GPR55 is implicated in a multitude of physiological and pathophysiological processes, including pain, inflammation, cancer, and neurodegenerative disorders.[1][2] The development of potent and selective GPR55 antagonists is therefore of significant interest for elucidating its biological functions and for the potential treatment of various diseases. This guide provides an in-depth exploration of the synthesis of key GPR55 antagonist scaffolds, with a focus on the pivotal role of their synthetic intermediates. We will delve into the rationale behind the synthetic strategies and provide detailed, field-tested protocols for their preparation and evaluation.

GPR55 Signaling: A Rationale for Antagonism

Understanding the signaling cascades initiated by GPR55 activation is crucial for appreciating the therapeutic potential of its antagonists. GPR55 couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors.[3] A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] Furthermore, GPR55 activation stimulates the RhoA signaling pathway, which plays a role in cell proliferation and migration.[4][5] Another significant downstream event is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway in cell survival and proliferation.[5][6][7] By blocking these signaling events, GPR55 antagonists can modulate the receptor's activity and potentially offer therapeutic benefits.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_protein Gαq / Gα12/13 GPR55->G_protein Activates ERK ERK1/2 Phosphorylation GPR55->ERK Leads to PLC PLC IP3 IP3 PLC->IP3 Generates Ligand Agonist (e.g., LPI) Ligand->GPR55 Binds G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK ROCK->ERK Ca_release Ca²⁺ Release IP3->Ca_release Induces Proliferation Cell Proliferation & Survival Ca_release->Proliferation ERK->Proliferation Antagonist Antagonist Antagonist->GPR55 Blocks Gewald_Reaction_Workflow Ketone Ketone/ Aldehyde Gewald Gewald Reaction (One-Pot) Ketone->Gewald Nitrile Active Methylene Nitrile Nitrile->Gewald Sulfur Elemental Sulfur (S₈) Sulfur->Gewald Base Base (e.g., Triethylamine) Base->Gewald Intermediate 2-Aminothiophene Carboxylate Gewald->Intermediate Thienopyrimidine_Synthesis_Workflow Aminothiophene 2-Aminothiophene Intermediate Cyclization Cyclization Aminothiophene->Cyclization Nitrile Nitrile (R-CN) Nitrile->Cyclization Acid Acid (e.g., HCl) Acid->Cyclization Thienopyrimidinone Thienopyrimidinone Cyclization->Thienopyrimidinone Chlorination Chlorination (e.g., POCl₃) Thienopyrimidinone->Chlorination Chloro_derivative Chlorinated Intermediate Chlorination->Chloro_derivative Coupling Coupling Chloro_derivative->Coupling Piperazine Substituted Piperazine Piperazine->Coupling Antagonist Thienopyrimidine Antagonist (e.g., ML192) Coupling->Antagonist

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges in the Purification of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of piperidine-based compounds. As a foundational structural motif in a vast array of pharmaceuticals and specialty chemicals, the purity of piperidine derivatives is paramount to the success of research, development, and manufacturing endeavors.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions in a readily accessible question-and-answer format.

The inherent basicity and polarity of the piperidine nucleus introduce a unique set of purification challenges. This guide will equip you with the knowledge to diagnose and resolve these issues, ensuring the integrity and purity of your compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of piperidine-containing molecules, providing explanations for the underlying causes and actionable solutions.

Issue 1: My purified piperidine compound is yellow or discolored.

Question: I've just finished my synthesis and initial work-up, but my supposedly pure piperidine derivative has a distinct yellow or brownish tint. What's causing this, and how can I fix it?

Answer:

Root Cause Analysis: A yellow to brown discoloration in piperidine and its derivatives is almost always indicative of oxidation.[2][3][4] The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidation, which can be exacerbated by exposure to air, light, and heat. While minor discoloration may not impact all downstream applications, it is a sign of impurity and should be addressed for high-purity requirements.

Troubleshooting & Remediation:

  • Primary Solution: Distillation: For liquid piperidine compounds, distillation is the most effective method for removing colored impurities and other non-volatile byproducts.[2] If the compound is thermally stable, vacuum distillation can be employed to lower the boiling point and prevent degradation.

  • For Solid Compounds: Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique. You may need to screen various solvent systems to find one that effectively leaves the colored impurities in the mother liquor. Sometimes, a charcoal treatment during the recrystallization process can help adsorb the colored impurities.

  • Preventative Measures: The best approach is prevention. Store purified piperidine and its derivatives under an inert atmosphere, such as nitrogen or argon, and protect them from light by using amber-colored vials or wrapping the container in foil.[2] Refrigeration can also slow down oxidative processes.

Issue 2: I'm struggling to separate my piperidine product from the pyridine starting material.

Question: My reaction involves the reduction of a pyridine derivative to a piperidine. Despite careful fractional distillation, I can't seem to completely remove the residual pyridine. Why is this happening?

Answer:

Root Cause Analysis: The difficulty in separating piperidine from pyridine by simple fractional distillation arises from the formation of a minimum-boiling azeotrope.[1][2][5] An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[1] The piperidine-pyridine azeotrope contains approximately 92% piperidine and 8% pyridine and boils at about 106.1°C at atmospheric pressure.[2][5]

Troubleshooting & Remediation:

  • Chemical Separation via Salt Formation: A highly effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine is a stronger base and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate, while the less basic pyridine remains in solution.[1][5][6] The solid salt can then be separated by filtration. The free piperidine can be liberated from the salt by treatment with a strong base like sodium hydroxide and then extracted and distilled.[1][2]

    Experimental Protocol: Purification via Carbonate Salt Formation [1][2]

    • Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent (e.g., diethyl ether, toluene).

    • CO₂ Addition: Bubble carbon dioxide gas through the solution. The solid piperidine carbonate will precipitate.

    • Filtration: Cool the mixture to ensure complete precipitation and then filter the solid salt.

    • Liberation: Suspend the filtered salt in water and add a strong base (e.g., NaOH) to regenerate the free piperidine.

    • Extraction & Final Purification: Extract the liberated piperidine with an organic solvent, dry the organic layer (e.g., over solid KOH), and distill to obtain the pure product.

  • Azeotropic Distillation: While more complex, azeotropic distillation with an entraining agent like water or a hydrocarbon can alter the relative volatilities and facilitate separation.[2][7][8]

Issue 3: My basic piperidine compound shows severe peak tailing in reverse-phase HPLC.

Question: I'm trying to analyze the purity of my piperidine derivative using reverse-phase HPLC with a standard C18 column, but I'm getting broad, tailing peaks. This is making quantification difficult and inaccurate. What's the problem?

Answer:

Root Cause Analysis: Peak tailing of basic compounds like piperidines in reverse-phase HPLC is a classic problem. It is primarily caused by secondary interactions between the protonated (positively charged) basic analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9][10][11][12] These strong ionic interactions lead to uneven elution and result in asymmetric peaks.

Troubleshooting & Remediation:

Strategy Mechanism of Action Practical Implementation Potential Drawbacks
Mobile Phase pH Adjustment At low pH (typically < 3), the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the protonated amine.[9][11][13]Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases.[13]May not be suitable for acid-labile compounds. TFA can be difficult to remove from the final product in preparative chromatography.
Use of a Competing Base A small, basic additive in the mobile phase (e.g., triethylamine, TEA) will compete with the analyte for interaction with the active silanol sites, effectively masking them.[9][12]Add a low concentration (e.g., 0.1-0.5%) of an amine modifier like TEA or diethylamine (DEA) to the mobile phase.[12]Can shorten column lifetime and may suppress ionization in mass spectrometry detection.[9]
High pH Mobile Phase At high pH (typically > 8), the basic piperidine compound is in its neutral (free base) form, eliminating the ionic interaction with the stationary phase.Use a hybrid or specially bonded silica column that is stable at high pH (up to pH 11 or 12).[13][14] Use a buffer like ammonium bicarbonate.Requires a pH-stable column to prevent dissolution of the silica stationary phase.[14]
Use of a Base-Deactivated Column These columns have the residual silanol groups "end-capped" with a small silylating agent (like trimethylsilyl chloride), physically blocking them from interacting with the analyte.[11]Select a column specifically marketed as "base-deactivated," "end-capped," or designed for basic compounds.May have different selectivity compared to standard columns.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove water from my piperidine compound?

A1: Water is a common impurity, especially after an aqueous workup.[1] For liquid piperidines, the most common and effective method is to dry the compound over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation.[2] The initial drying with KOH removes the bulk of the water.

Q2: My piperidine derivative, which is supposed to be a solid, is an oil after purification. What should I do?

A2: This could be due to a few reasons. First, some piperidine derivatives have low melting points and can exist as oils at or near room temperature.[15] Second, the presence of residual solvent or other impurities can depress the melting point.[15] Ensure your product is thoroughly dried under a high vacuum. If it remains an oil, further purification by column chromatography or fractional distillation (if applicable) may be necessary to remove the impurities.

Q3: I'm performing column chromatography on a piperidine compound, and it's streaking badly on the silica gel.

A3: This is analogous to peak tailing in HPLC and is caused by the strong interaction between the basic piperidine and the acidic silica gel.[16][17] To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount (0.5-2%) of triethylamine or ammonium hydroxide into your solvent system can neutralize the acidic sites on the silica and improve chromatography.[17][18][19]

  • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel, which are more compatible with basic compounds.[17][20]

  • Protect the amine: If feasible, protecting the piperidine nitrogen with a group like Boc can make the compound less basic and easier to purify on silica gel.[17]

Q4: My piperidine solution in DMF crystallized upon storage. What happened?

A4: There are two likely causes for this. First, piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate, which can precipitate out of solution.[2][5] Second, if stored near acidic reagents, it can react with acidic vapors (e.g., from HCl or TFA) to form the corresponding ammonium salt, which is often a solid.[2][21] To prevent this, ensure your solutions are stored in well-sealed containers, and consider storing them under an inert atmosphere.[2] If the crystals have formed, they can often be redissolved by gentle warming, or the free base can be regenerated by an appropriate workup.

Visualization of Purification Workflows

Decision Workflow for Piperidine Purification

The selection of an appropriate purification strategy is critical and depends on the properties of the target compound and the nature of the impurities.

purification_workflow Figure 1. Decision Workflow for Piperidine Purification start Crude Piperidine Compound is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes complex_mixture Is it a complex mixture? is_liquid->complex_mixture No final_product Pure Compound recrystallization->final_product distillation->final_product chromatography Column Chromatography chromatography->final_product extraction Acid-Base Extraction extraction->final_product complex_mixture->chromatography Yes complex_mixture->extraction No (Neutral/Acidic Impurities) hplc_troubleshooting Figure 2. Troubleshooting HPLC Peak Tailing for Basic Compounds start Peak Tailing Observed check_ph Is mobile phase pH < 3? start->check_ph add_acid Add 0.1% Formic Acid or TFA check_ph->add_acid No check_competing_base Is a competing base present? check_ph->check_competing_base Yes resolved Peak Shape Improved add_acid->resolved add_tea Add 0.1-0.5% TEA or DEA check_competing_base->add_tea No check_column Is it a base-deactivated column? check_competing_base->check_column Yes add_tea->resolved use_bds_column Switch to a Base-Deactivated Column check_column->use_bds_column No consider_high_ph Consider High pH (pH > 8) with a pH-stable column check_column->consider_high_ph Yes use_bds_column->resolved consider_high_ph->resolved

References

Navigating Stereochemical Integrity: A Technical Guide to Troubleshooting Epimerization in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the stereoselective synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and maintaining stereochemical fidelity is paramount to achieving desired biological activity and safety profiles. One of the most persistent challenges in this field is the unintended inversion of stereocenters, a phenomenon known as epimerization.

This document provides in-depth, practical guidance in a question-and-answer format to help you diagnose, understand, and resolve epimerization issues in your synthetic workflows. We will delve into the mechanistic underpinnings of this problem and offer field-proven strategies to ensure your target molecules are synthesized with the highest stereochemical purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Q1: I'm observing a significant loss of diastereomeric excess (d.e.) in my final piperidine product after purification. What are the likely causes and how can I fix this?

Potential Causes:

  • Base-Mediated Epimerization: The most common culprit is the presence of a base, which can abstract an acidic proton at a stereocenter, particularly one alpha to a carbonyl group or another activating group. This forms a planar, achiral enolate intermediate that can be re-protonated from either face, leading to a mixture of diastereomers.[1] This can occur during the reaction itself or during a basic workup or purification (e.g., silica gel chromatography with amine-containing mobile phases).

  • Thermodynamic Equilibration: Your reaction conditions (e.g., elevated temperature, prolonged reaction time) might be favoring the formation of the more stable, but undesired, diastereomer. The initially formed kinetic product can equilibrate to the thermodynamic product over time.[2]

  • Acid-Catalyzed Epimerization: While less common for piperidines unless specific activating groups are present, acidic conditions can also promote epimerization through the formation of cationic intermediates.

Recommended Solutions:

  • Re-evaluate Your Base:

    • Strength and Sterics: Switch from strong, small bases (e.g., sodium methoxide, potassium tert-butoxide) to weaker, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to cause deprotonation at the stereocenter.

    • Stoichiometry: Use the minimum effective amount of base, ideally stoichiometric quantities, to avoid excess base in the reaction mixture.

  • Optimize Reaction Conditions:

    • Temperature: Perform your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures favor the kinetic product and slow down equilibration processes.[2]

    • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that might cause epimerization.

  • Modify Your Workup and Purification Protocol:

    • Neutralize Carefully: If a basic workup is necessary, use a mild acid (e.g., saturated ammonium chloride solution) and avoid vigorous or prolonged exposure.

    • Purification: If you suspect epimerization on silica gel, you can deactivate the silica by pre-treating it with a solution of triethylamine in your eluent and then flushing with the eluent alone. Alternatively, consider other purification techniques like crystallization or reverse-phase chromatography.

Q2: My cyclization reaction to form the piperidine ring is giving me a poor diastereomeric ratio. How can I improve the stereoselectivity?

Potential Causes:

  • Kinetic vs. Thermodynamic Control: The stereochemical outcome of many cyclization reactions is determined by whether the reaction is under kinetic or thermodynamic control.[2] Kinetically controlled reactions favor the product that is formed fastest (lower activation energy), while thermodynamically controlled reactions favor the most stable product. Your current conditions may be favoring the thermodynamic product, which is not the desired diastereomer.

  • Choice of Catalyst or Auxiliary: The chiral auxiliary or catalyst you are using may not be providing sufficient facial bias to direct the cyclization stereoselectively.[3]

  • Solvent Effects: The solvent can influence the transition state geometry of the cyclization, thereby affecting the diastereoselectivity.

Recommended Solutions:

  • Manipulating Kinetic vs. Thermodynamic Control:

    • To favor the kinetic product , use low temperatures, a non-coordinating solvent, and a strong, sterically hindered base.

    • To favor the thermodynamic product , use higher temperatures, a protic or coordinating solvent, and allow for longer reaction times to enable equilibration.

  • Optimizing the Chiral Director:

    • Chiral Auxiliaries: If using a chiral auxiliary, ensure it is positioned to effectively block one face of the molecule during the key bond-forming step. Consider screening different auxiliaries (e.g., Evans oxazolidinones, camphor-based auxiliaries) to find one that provides better stereocontrol for your specific substrate.[3]

    • Catalytic Methods: In catalytic enantioselective reactions, the choice of ligand is crucial. Experiment with different chiral ligands for your metal catalyst to improve the enantioselectivity of the cyclization.

  • Solvent Screening:

    • Perform a solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., THF, dichloromethane, toluene, acetonitrile). The optimal solvent will stabilize the desired transition state more effectively.

Q3: I'm using a protecting group on the piperidine nitrogen. Could this be influencing the stereochemical outcome and potentially causing epimerization?

Yes, absolutely. The N-protecting group plays a critical role in determining the conformational preferences of the piperidine ring and its intermediates, which in turn can significantly impact stereoselectivity and the propensity for epimerization.

Influence of N-Protecting Groups:

  • Conformational Bias: Bulky protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can enforce a specific chair conformation of the piperidine ring, which can influence the direction of attack of incoming reagents and affect the stereochemical outcome of subsequent reactions.

  • Electronic Effects: Electron-withdrawing protecting groups (e.g., carbamates, sulfonamides) can increase the acidity of the protons on the alpha-carbons, making them more susceptible to base-mediated epimerization.

  • Participation in Reactions: Some protecting groups can act as chiral auxiliaries themselves, directing the stereochemistry of reactions at adjacent positions.[4]

Troubleshooting Strategies:

  • Screen Protecting Groups: If you suspect the protecting group is the issue, try synthesizing your intermediate with a few different N-protecting groups (e.g., Boc, Cbz, benzyl) and compare the stereochemical outcomes of the subsequent reaction.

  • Consider Removable Auxiliaries: For critical stereoselective steps, you might consider using a chiral auxiliary that also serves as the protecting group, which can be removed later in the synthesis.

  • Timing of Protection/Deprotection: Carefully plan the stage at which you introduce and remove the N-protecting group. It may be advantageous to perform a stereoselective reaction on an N-H piperidine and protect it afterward, or vice versa.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed epimerization at a carbon alpha to a carbonyl group?

A1: The most prevalent mechanism is the formation of an enolate intermediate. A base removes the acidic proton on the chiral carbon alpha to the carbonyl group. This results in the formation of a planar, achiral enolate ion. The subsequent protonation of this enolate by a proton source (like the conjugate acid of the base or the solvent) can occur from either face of the planar intermediate with roughly equal probability, leading to a racemic or diastereomeric mixture.

Q2: How can I accurately determine the diastereomeric ratio of my piperidine product?

A2: The two most common and reliable methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient. Diastereomers are different compounds and will have distinct NMR spectra. You can often find well-resolved signals for each diastereomer that can be integrated to determine their ratio. For complex spectra, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, making integration more accurate.[4][5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a very sensitive and accurate method. By using a chiral stationary phase, you can separate the different stereoisomers of your compound. The area under each peak in the chromatogram is proportional to the amount of that isomer present. For compounds lacking a UV chromophore, pre-column derivatization with a fluorescent tag can be employed.[6][7]

Q3: Are there any modern synthetic methods that are less prone to epimerization?

A3: Yes, several modern strategies aim to minimize epimerization by using milder reaction conditions:

  • Photoredox Catalysis: Recent advancements have shown that light-mediated, photocatalytic methods can be used for highly diastereoselective epimerization to furnish the more stable diastereomer under very mild conditions.[8][9] This approach often proceeds via a radical-mediated hydrogen atom transfer (HAT) mechanism.[8]

  • Enzymatic Resolutions: Biocatalysis using enzymes like lipases or ketoreductases can offer exquisite stereoselectivity under mild, physiological conditions, thereby avoiding the harsh reagents that often lead to epimerization.[10]

  • Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations often proceeds under mild conditions and can provide high levels of stereocontrol, minimizing the risk of epimerization.[11]

Data Presentation

Table 1: Influence of Reaction Parameters on Diastereoselectivity in a Model Piperidine Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)
1NaH (1.2)THF251260:40
2NaH (1.2)THF01285:15
3KHMDS (1.1)Toluene-78495:5
4DBU (1.1)CH₂Cl₂252455:45 (equilibration observed)
5DIPEA (1.5)CH₂Cl₂01892:8

Note: This table is a generalized representation based on common trends observed in piperidine synthesis. Actual results will vary depending on the specific substrate and reaction.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of Piperidine Stereoisomers

This protocol describes a general method for determining the diastereomeric or enantiomeric excess of a piperidine derivative.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of your piperidine sample.

    • Dissolve the sample in an appropriate solvent (e.g., a mixture of hexane and isopropanol for normal phase HPLC) to a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example for a Chiral Stationary Phase):

    • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or an equivalent polysaccharide-based chiral column).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for your specific compound to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength where your compound absorbs (e.g., 254 nm). If your compound lacks a chromophore, pre-column derivatization is necessary.[6][7]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject your sample onto the HPLC system.

    • Integrate the peak areas for each stereoisomer.

    • Calculate the diastereomeric or enantiomeric excess using the following formula:

      • d.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major isomer and Area₂ is the peak area of the minor isomer).

Protocol 2: ¹H NMR Analysis for Diastereomeric Ratio Determination
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans to allow for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify distinct, well-resolved signals corresponding to each diastereomer. Protons on or near the stereocenters are often the most diagnostic.

    • Carefully integrate the selected signals for each diastereomer.

    • The diastereomeric ratio is the ratio of the integrals of the corresponding signals.

Visualizations

Diagram 1: Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism cluster_0 Chiral Piperidine Derivative cluster_1 Base Abstraction of Proton cluster_2 Planar Enolate Intermediate cluster_3 Protonation cluster_4 Epimerized Product Mixture start R-Stereocenter (alpha to C=O) enolate Achiral Planar Enolate start->enolate - H+ base Base (B:) end_R R-Stereocenter enolate->end_R + H+ (re-face attack) end_S S-Stereocenter enolate->end_S + H+ (si-face attack) proton Proton Source (BH+) troubleshooting_workflow start Problem: Poor Diastereomeric Ratio check_reaction Analyze Reaction Conditions start->check_reaction check_workup Analyze Workup/ Purification start->check_workup temp Is Temperature Too High? check_reaction->temp base Is Base Too Strong/ In Excess? check_reaction->base time Is Reaction Time Too Long? check_reaction->time purification Is Silica Gel Causing Epimerization? check_workup->purification ph_workup Is Workup pH Too Basic? check_workup->ph_workup sol_temp Solution: Lower Temperature (e.g., 0°C to -78°C) temp->sol_temp sol_base Solution: Use Weaker/Hindered Base (e.g., DIPEA) Use Stoichiometric Amount base->sol_base sol_time Solution: Monitor Reaction Closely and Quench Promptly time->sol_time end_node Re-analyze Product Stereochemical Purity sol_temp->end_node sol_base->end_node sol_time->end_node sol_purification Solution: Deactivate Silica Gel (use Et3N) Consider Alt. Methods purification->sol_purification sol_ph Solution: Use Mild/Neutral Workup Conditions (e.g., NH4Cl quench) ph_workup->sol_ph sol_purification->end_node sol_ph->end_node

References

Technical Support Center: Optimization of Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Optimization Guide for Piperidine Synthesis

This guide provides practical, in-depth solutions to common challenges encountered during the synthesis of the piperidine scaffold, a crucial structural motif in many pharmaceuticals. We aim to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions for successful reaction optimization.

Structure of This Guide

  • Frequently Asked Questions (FAQs): Quick answers to common queries regarding starting materials and reaction classes.

  • Troubleshooting Guide: A problem-oriented approach to systematically diagnose and solve issues like low yields and side product formation.

  • Key Parameter Optimization Tables: Comparative data to guide your selection of catalysts and solvents.

  • Methodology Spotlight: Detailed protocols and workflows for common piperidine synthesis reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: My piperidine starting material is a liquid, but it crystallized in solution upon storage. What happened?

This is a common issue often caused by the reaction of piperidine, a secondary amine, with atmospheric carbon dioxide, which forms solid piperidine carbonate.[1][2] Another possibility is the reaction with trace acidic gases (like HCl from nearby reagents) to form the corresponding solid ammonium salt.[1][2]

  • Solution: To resolve this, you can prepare a fresh solution. To prevent recurrence, store piperidine solutions under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Q2: I'm performing a reductive amination to form a piperidine ring and my yield is very low. What is the most critical first step to check?

The most critical factor in reductive amination is the initial formation of the iminium ion intermediate, which is a pH-dependent equilibrium.[3]

  • Solution: The reaction should be conducted in a mildly acidic pH range, typically between 4 and 6.[3] This can be achieved by adding a reagent like acetic acid. If the medium is too acidic or too basic, the iminium ion will not form efficiently, leading to a stalled reaction or undesired side reactions.

Q3: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction for piperidine synthesis?

Yes, ketones can be used, but the reaction is generally more challenging than with aldehydes. This is due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl group. Consequently, harsher reaction conditions, such as higher temperatures or stronger acids, may be required to achieve good yields.[4]

Q4: In an Aza-Diels-Alder reaction, what is the primary factor influencing stereoselectivity?

The reaction pathway is a key determinant of stereoselectivity. The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The use of strong Lewis acids can sometimes favor the stepwise route, potentially leading to a loss of stereocontrol.[1]

  • Solution: The choice of catalyst is crucial for influencing the reaction pathway. Additionally, using cyclic dienes often results in higher diastereoselectivities.[1]

Part 2: Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to help you systematically diagnose and resolve common experimental issues.

Problem 1: Low to No Product Yield

A low yield is one of the most frequent challenges. The cause can range from reagent quality to suboptimal reaction conditions. Our workflow helps you pinpoint the issue.

G start Low Yield Detected sub1 Step 1: Verify Starting Material Integrity start->sub1 sub2 Step 2: Assess Catalyst & Reagent Activity sub1->sub2 Materials OK action1 Purify / Re-characterize Starting Materials sub1->action1 Impurity/ Degradation sub3 Step 3: Evaluate Reaction Parameters sub2->sub3 Reagents Active action2 Use Fresh Catalyst / Reagents Ensure Anhydrous Conditions sub2->action2 Inactive/ Decomposed end Yield Optimized sub3->end Conditions Optimized action3 Screen Solvents, Temperature, & Stoichiometry sub3->action3 Suboptimal action1->sub1 action2->sub2 action3->sub3

Caption: A systematic workflow for troubleshooting low reaction yields.

Q: My reductive amination is failing. What are the likely causes?

  • Inefficient Iminium Ion Formation: As mentioned in the FAQ, incorrect pH is a primary culprit. Solution: Maintain a pH of 4-6 using an additive like acetic acid to favor the formation of the crucial iminium intermediate.[3]

  • Decomposition of Reducing Agent: Borohydride-based reagents are sensitive to moisture and highly acidic conditions.[3] Solution: Ensure all glassware is oven-dried and use anhydrous solvents. For pH-sensitive agents like sodium borohydride (NaBH₄), consider a two-step process where the imine is formed first before adding the reducing agent.[3]

  • Wrong Choice of Reducing Agent: A strong reducing agent like NaBH₄ can reduce the starting aldehyde before it forms an imine.[3] Solution: Use a milder, more selective agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion.[3]

Q: My Pictet-Spengler reaction isn't working. What should I check?

  • Improper Catalyst Choice or Loading: The reaction is highly dependent on the acid catalyst. Solution: While traditional protic (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are common, sensitive substrates may require milder organocatalysts like chiral phosphoric acids.[5] A screening of catalyst loading is also recommended.

  • Suboptimal Temperature: The ideal temperature can vary widely. Solution: Begin at a lower temperature (e.g., room temperature) and gradually increase it, monitoring the reaction by TLC or LC-MS to find the optimal point without causing decomposition.[5]

Problem 2: Formation of Multiple Side Products

The appearance of multiple spots on a TLC plate indicates a lack of selectivity or decomposition.

Q: In my alkylation reaction to form a piperidine, I see many byproducts. Why?

  • Self-Cyclization of Reagent: A common starting material like 5-bromovaleric acid can undergo self-cyclization to form a lactone, especially at higher temperatures.[3] Solution: Maintain a moderate reaction temperature and consider the slow addition of the alkylating agent to a solution containing an excess of piperidine.[3]

  • Over-alkylation or Polymerization: The desired product can sometimes react further with the starting materials. Solution: Use a slight excess of the carbonyl compound or amine, depending on the reaction, to drive the reaction to completion and consume the limiting reagent.[5] Careful control of stoichiometry is key.

Q: My Aza-Diels-Alder reaction is messy. How can I clean it up?

  • Polymerization/Decomposition: Side reactions can occur at elevated temperatures. Solution: Lowering the reaction temperature can often minimize the formation of side products.[1]

  • Incorrect Reaction Time: Prolonged reaction times can lead to product degradation. Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[1]

Part 3: Key Parameter Optimization Tables

Table 1: Selecting the Right Reducing Agent for Reductive Amination
Reducing AgentKey CharacteristicsOptimal ConditionsCommon Issues
Sodium Triacetoxyborohydride (STAB) Mild and selective for iminium ions.[3]Mildly acidic (pH 4-6).[3]Sensitive to moisture.
Sodium Cyanoborohydride (NaBH₃CN) Effective but highly toxic.[3]Mildly acidic conditions.High toxicity requires careful handling.
Sodium Borohydride (NaBH₄) Strong, less selective, can reduce aldehydes/ketones.[3]Can be used in a two-step process.Reduction of starting carbonyl is a major side reaction.[3]
Catalytic Hydrogenation (e.g., H₂, Pd/C) "Green" method, often high yielding.Requires specialized pressure equipment.Potential for over-reduction of other functional groups.
Table 2: Solvent Selection and Its Impact on Piperidine Formation

The choice of solvent can dramatically influence reaction rates and even the reaction pathway by stabilizing reactants and transition states.[6][7]

Solvent ClassExamplesTypical Applications & Rationale
Aprotic Polar DMF, Acetonitrile (MeCN), THFGood for Sₙ2 alkylations; they solvate cations well but leave anions relatively free to react.[3]
Aprotic Nonpolar Toluene, Dichloromethane (DCM)Often used in Lewis-acid catalyzed reactions like the Pictet-Spengler or Aza-Diels-Alder.[4]
Protic Methanol, Ethanol, WaterTraditionally used in Pictet-Spengler reactions.[4] Can participate in hydrogen bonding, stabilizing charged intermediates. In some kinetic studies, ethanol has shown faster rates than methanol.[6][7]

Part 4: Methodology Spotlight: Protocols & Workflows

Methodology 1: General Protocol for Reductive Amination

This protocol provides a general guideline for the synthesis of a piperidine ring via a one-pot reductive amination.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add the dicarbonyl or keto-acid starting material (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Amine Addition: Add the primary amine (1.0 - 1.2 eq).

  • pH Adjustment: Add acetic acid (1.1 - 1.5 eq) to catalyze iminium ion formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Add the selective reducing agent (e.g., STAB, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Methodology 2: General Protocol for Hydrogenation of a Substituted Pyridine

This method is effective for creating saturated piperidine rings from aromatic pyridine precursors.

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent, often glacial acetic acid or ethanol.[1]

  • Catalyst Addition: Carefully add the catalyst, such as PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor, purge thoroughly with nitrogen, then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[1]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours.[1]

  • Monitoring: Progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via GC-MS or TLC.

  • Workup: Once complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or acid-base extraction.[1]

References

Technical Support Center: Managing N-Oxide Formation in Piperidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic and medicinal chemistry: the unwanted formation of N-oxides from piperidine moieties. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common side reaction. Here, we will dissect the issue through a series of frequently asked questions, troubleshooting guides, and detailed protocols, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is piperidine N-oxide, and why is it a problem in my reactions?

Piperidine N-oxide is a metabolite and a common impurity that forms when the nitrogen atom in the piperidine ring is oxidized. This transformation can occur during synthesis, purification, or even storage of piperidine-containing compounds.

The formation of an N-oxide is problematic for several reasons:

  • Altered Pharmacological Profile: The introduction of the N-oxide functionality can significantly change the biological activity, potency, and pharmacokinetic properties of a drug candidate.

  • Purification Challenges: The increased polarity of the N-oxide can complicate purification, often leading to co-elution with the desired product in chromatography.

  • Product Instability: The presence of N-oxides can affect the overall stability and shelf-life of the final compound.

  • Reduced Yield: The conversion of the parent piperidine to the N-oxide directly reduces the yield of the desired product.

Q2: What are the primary causes of N-oxide formation in my experiments?

N-oxide formation is typically caused by the exposure of the piperidine nitrogen to oxidizing agents. The lone pair of electrons on the tertiary amine of the piperidine ring makes it susceptible to oxidation. Common culprits in a laboratory setting include:

  • Reagent-Based Oxidants:

    • Peroxides: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and other peroxy acids are potent oxidizing agents frequently used in synthesis.

    • Ozone: Ozonolysis reactions can lead to N-oxide formation.

    • Metal Catalysts: Certain metal-catalyzed reactions, particularly those involving palladium, can promote oxidation, especially in the presence of an oxidant.

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal ions, can lead to the gradual oxidation of the piperidine nitrogen.

  • Solvent-Related Issues:

    • Peroxide-Containing Solvents: Ethers like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides upon storage, which are also strong oxidizing agents.

    • Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can degrade over time to form acidic and oxidizing byproducts.

Q3: How can I proactively prevent N-oxide formation during a reaction?

Preventing N-oxide formation is often more effective than dealing with its removal after the fact. Here are some key strategies:

  • Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon is the most direct way to prevent oxidation by atmospheric oxygen.

  • Solvent Purity: Always use freshly distilled or inhibitor-free solvents to avoid peroxide contaminants. It is good practice to test for peroxides in aged solvents.

  • Control of Reaction Temperature: Lowering the reaction temperature can often slow down the rate of N-oxide formation.

  • Use of Antioxidants: The addition of radical scavengers or antioxidants can inhibit oxidation pathways. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid (Vitamin C).

  • pH Control: Maintaining a slightly acidic pH can protonate the piperidine nitrogen, making it less susceptible to oxidation. However, this must be compatible with the desired reaction.

Part 2: Troubleshooting Guide

This section addresses specific scenarios you might encounter in your work.

Scenario 1: I am performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing significant N-oxide formation. What should I do?

Metal-catalyzed reactions, especially those involving palladium, can be prone to side reactions, including the oxidation of sensitive functional groups like tertiary amines.

Troubleshooting Steps:

  • Deoxygenate Rigorously: Ensure that your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. The "freeze-pump-thaw" method is highly effective.

  • Ligand Choice: The choice of ligand can influence the stability of the catalytic species and minimize side reactions. Consider screening different ligands.

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential oxidative side reactions.

  • Reagent Purity: Ensure the purity of all reagents, as trace metal impurities can sometimes contribute to unwanted oxidation.

Scenario 2: My purified piperidine-containing compound is degrading upon storage, and I suspect N-oxide formation. How can I confirm this and prevent it?

Confirmation:

  • LC-MS Analysis: The most definitive way to identify N-oxide formation is through liquid chromatography-mass spectrometry (LC-MS). You will observe a new peak with a mass increase of 16 Da (the mass of an oxygen atom) corresponding to your product.

  • NMR Spectroscopy: In ¹H NMR, the protons on the carbons adjacent to the nitrogen in the piperidine ring will often show a downfield shift upon N-oxidation.

Prevention during Storage:

  • Store under Inert Gas: Store the compound in a vial with an inert atmosphere (argon or nitrogen).

  • Protect from Light: Use amber vials to protect the compound from light, which can accelerate oxidation.

  • Low Temperature: Store the compound at a low temperature (e.g., in a freezer at -20 °C).

  • Add an Antioxidant: For solutions, adding a small amount of an antioxidant like BHT can be effective.

Part 3: Experimental Protocols

Protocol 1: Procedure for the Reduction of Piperidine N-oxides

If N-oxide formation is unavoidable, it can often be reversed by a reduction reaction.

Materials:

  • Piperidine N-oxide containing compound

  • Methanol (or another suitable solvent)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen source (hydrogen balloon or H₂ cylinder)

Procedure:

  • Dissolve the crude product containing the N-oxide in a suitable solvent like methanol in a round-bottom flask.

  • Carefully add 10 wt. % palladium on carbon (typically 5-10 mol % relative to the N-oxide).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the N-oxide is no longer detected.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the reduced product.

Part 4: Data & Diagrams

Table 1: Common Oxidizing Agents and Preventative Measures
Oxidizing Agent/ConditionCommon ReactionsPreventative Strategy
Atmospheric OxygenStorage, long reactionsInert atmosphere, antioxidants (BHT)
Hydrogen Peroxide (H₂O₂)Epoxidations, oxidationsStoichiometric control, low temp.
m-CPBAEpoxidations, Baeyer-VilligerAlternative reagents, pH control
Peroxides in Solvents (THF)Grignard, organolithium rxnsFreshly distilled/inhibitor-free solvents
Metal Catalysts (e.g., Pd)Cross-coupling reactionsRigorous deoxygenation, ligand choice

Diagram 1: Mechanism of N-Oxide Formation

N_Oxide_Formation Piperidine Piperidine Derivative (R₃N) TransitionState Transition State [R₃N---O] Piperidine->TransitionState Nucleophilic Attack Oxidant Oxidizing Agent ([O]) Oxidant->TransitionState N_Oxide Piperidine N-Oxide (R₃N⁺-O⁻) TransitionState->N_Oxide Oxidation

Caption: Mechanism of piperidine N-oxide formation.

Diagram 2: Troubleshooting Workflow for N-Oxide Formation

Troubleshooting_Workflow Start N-Oxide Formation Detected CheckReaction During Reaction? Start->CheckReaction CheckStorage During Storage/Workup? Start->CheckStorage CheckReaction->CheckStorage No InertAtmosphere Use Inert Atmosphere (N₂ or Ar) CheckReaction->InertAtmosphere Yes StoreInert Store Under Inert Gas CheckStorage->StoreInert Yes DegasSolvents Degas Solvents InertAtmosphere->DegasSolvents AddAntioxidant Add Antioxidant (e.g., BHT) DegasSolvents->AddAntioxidant ReduceN_Oxide Consider Reduction of N-Oxide (e.g., H₂/Pd/C) AddAntioxidant->ReduceN_Oxide If formation persists StoreColdDark Store at Low Temp & Protect from Light StoreInert->StoreColdDark StoreColdDark->ReduceN_Oxide If degradation occurs

Caption: Decision workflow for troubleshooting N-oxide formation.

Monitoring reaction progress of 4-oxopiperidine modifications via TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of 4-oxopiperidine modifications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile 4-oxopiperidone scaffold in their synthetic endeavors. As a cornerstone in the synthesis of a vast array of biologically active molecules, precise and efficient monitoring of its chemical transformations is paramount.[1][2]

This resource provides in-depth, field-tested insights into troubleshooting two of the most common analytical techniques employed for reaction monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured in a practical question-and-answer format to directly address the specific challenges you may encounter at the bench.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of organic reactions.[3] However, the unique properties of piperidine-containing compounds, particularly their basicity, can often lead to frustrating and misleading results. This section will help you diagnose and resolve common TLC-related issues.

Frequently Asked Questions (FAQs) - TLC

Question: My spots are streaking badly. What's causing this and how can I fix it?

Answer: Streaking is one of the most common issues when working with piperidine derivatives on silica gel plates.[4][5][6][7]

  • Causality: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a compact spot. Overloading the sample on the TLC plate can also lead to streaking.[5][7][8]

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: The first step is always to try diluting your sample.[4][5] A 1% solution of your compound in a volatile solvent is a good starting point.[5]

    • Incorporate a Basic Additive: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent.[4][6][9]

      • Triethylamine (TEA): Add 0.1–2.0% TEA to your mobile phase.[4][9] This will compete with your piperidine derivative for the acidic sites on the silica, leading to sharper, more defined spots.

      • Ammonia in Methanol/DCM: A solution of 1–10% ammonia in methanol, which is then used as a component of your dichloromethane (DCM) based mobile phase, can also be very effective.[4]

    • Consider Reversed-Phase TLC: For highly polar compounds that still streak despite additives, using a C18-functionalized silica plate (reversed-phase) might be a better option.[4]

Question: I can't see any spots on my TLC plate after development. What should I do?

Answer: The inability to visualize spots can be due to several factors, from the nature of your compound to the visualization technique itself.[4][8]

  • Causality: Many piperidine derivatives lack a strong UV chromophore, making them invisible under a standard 254 nm UV lamp.[4][10] It's also possible that your sample is too dilute or has evaporated from the plate if it's volatile.[4][8]

  • Troubleshooting Protocol:

    • Concentrate the Sample Spot: Apply your sample to the same spot multiple times, ensuring the solvent dries completely between each application.[4][8]

    • Use a Chemical Stain: This is often necessary for piperidine compounds. After developing the TLC and drying the plate, dip it into a staining solution and then gently heat it with a heat gun.

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[11][12] It will appear as yellow-brown spots on a purple background.[12]

      • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups, which can be very informative.[13][14][15]

      • Ninhydrin Stain: This is particularly useful if your modification involves a primary or secondary amine, as it will produce a characteristic colored spot (often purple or yellow).[10][15]

    • Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine can also help visualize spots, which will appear as temporary brown stains.[5][12]

Question: My spots are either stuck on the baseline or have run to the solvent front. How do I get a good Rf value?

Answer: Achieving an optimal Retention Factor (Rf) of around 0.3 is crucial for good separation and for translating your TLC system to column chromatography.[6][9]

  • Causality: The Rf value is determined by the balance of interactions between your compound, the stationary phase (silica), and the mobile phase (eluent).

    • Spots at the Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compound up the plate.[4]

    • Spots at the Solvent Front (Rf ≈ 1): Your eluent is too polar, and it's carrying your compound along with it without sufficient interaction with the silica.[4]

  • Troubleshooting Protocol:

    • Adjusting Polarity:

      • If the Rf is too low, increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).[4]

      • If the Rf is too high, decrease the proportion of the polar solvent.[4]

    • Systematic Solvent Screening: It's often best to test a range of solvent systems. For 4-oxopiperidine and its derivatives, mixtures of a non-polar solvent like hexanes or DCM with a polar solvent like ethyl acetate or methanol are good starting points.[3][9]

TLC Workflow for a Reductive Amination of 4-Oxopiperidine

Let's consider a common reaction: the reductive amination of N-Boc-4-oxopiperidine with a primary amine, for instance, benzylamine, using sodium triacetoxyborohydride.

TLC_Reductive_Amination

Experimental Protocol: TLC Monitoring

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel plate. [6]2. Spotting:

    • Lane 1 (Starting Material): Spot a solution of N-Boc-4-oxopiperidine.

    • Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply a sample from the reaction mixture.

    • Lane 3 (Reaction Mixture): Spot a sample taken directly from the reaction.

  • Development: Place the plate in a TLC chamber containing a suitable eluent (e.g., 70:30 Hexane:Ethyl Acetate with 1% TEA). [6][9]Let the solvent run up the plate until it is about 1 cm from the top. [6]4. Visualization:

    • Remove the plate, mark the solvent front, and let it dry. [6] * Visualize under a UV lamp. You should see the benzylamine and the product spot. [6] * Then, stain the plate with KMnO₄ to visualize the N-Boc-4-oxopiperidine starting material and the product.

Interpreting the Results:

  • Successful Reaction: The spot corresponding to the N-Boc-4-oxopiperidine (visible only after staining) will diminish over time, while a new, less polar spot (the product, which should be UV active) will appear.

  • Incomplete Reaction: Both starting material and product spots will be visible in the reaction mixture lane.

  • Side Products: The appearance of unexpected spots may indicate the formation of side products.

CompoundExpected Rf (Approx.)Visualization
N-Boc-4-oxopiperidine0.4KMnO₄ stain
Benzylamine0.5UV, KMnO₄ stain
Product0.6UV, KMnO₄ stain

Section 2: LC-MS Troubleshooting Guide

LC-MS is a powerful tool for reaction monitoring, providing both separation information and mass confirmation. [16]However, its complexity can also be a source of challenges.

Frequently Asked Questions (FAQs) - LC-MS

Question: I'm not seeing my compound of interest, or the signal is very weak. What's wrong?

Answer: A weak or absent signal is a common issue that can stem from several sources, from the mobile phase to the ion source settings. [17][18]

  • Causality: Piperidines are basic and are best ionized in positive ion mode (e.g., ESI+). The mobile phase composition is critical for efficient ionization. Non-volatile buffers like phosphate will contaminate the mass spectrometer and suppress the signal. [19][20]Inappropriate ion source settings can also lead to poor desolvation or fragmentation of the analyte before it is detected. [17]

  • Troubleshooting Protocol:

    • Use MS-Compatible Mobile Phases: Always use volatile mobile phases. [19][20] * Solvents: Acetonitrile and methanol are standard organic solvents. Use high-purity, LC-MS grade solvents. [20] * Additives: Use volatile acids like formic acid or acetic acid (typically 0.1%) to promote protonation and improve peak shape for basic compounds in reversed-phase chromatography. [20][21]Volatile buffers like ammonium formate or ammonium acetate are also excellent choices. [19][20] 2. Optimize Ion Source Parameters:

      • Ensure you are in the correct polarity mode (ESI+ for piperidines). [17] * Check ion source temperatures and gas flows. Temperatures that are too high can cause degradation of thermally labile compounds. [17] 3. Check for Ion Suppression: The reaction matrix itself can interfere with the ionization of your analyte. [17][22]Dilute your sample significantly in the mobile phase and re-inject. If the signal-to-noise ratio improves, ion suppression is likely a factor.

Question: My peak shapes are broad or tailing. How can I improve them?

Answer: Poor peak shape compromises resolution and sensitivity.

  • Causality: In reversed-phase LC, peak tailing for basic compounds like piperidines is often caused by secondary interactions with residual silanols on the C18 stationary phase. Column contamination or degradation can also be a cause. [18]

  • Troubleshooting Protocol:

    • Use an Acidic Modifier: As mentioned above, adding 0.1% formic or acetic acid to the mobile phase will protonate the piperidine nitrogen. This protonated species is less likely to interact with the stationary phase silanols, resulting in sharper peaks. [21] 2. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. This may require flushing with at least 10-20 column volumes. [17] 3. Check for Contamination: Inject a blank (mobile phase) to see if there is carryover from previous injections. [18]If necessary, flush the column with a strong solvent.

Question: My retention times are shifting between runs. What is the cause?

Answer: Unstable retention times make it difficult to reliably identify peaks. [18]

  • Causality: Retention time instability is often due to a lack of system equilibration, changes in mobile phase composition (e.g., evaporation of the more volatile component), or temperature fluctuations. [17][18]

  • Troubleshooting Protocol:

    • Sufficient Equilibration: Before starting a sequence of runs, ensure the LC system is fully equilibrated. [17] 2. Fresh Mobile Phase: Prepare fresh mobile phases daily and keep the solvent bottles capped to prevent evaporation. [8] 3. Column Temperature Control: Use a column oven to maintain a constant temperature. [17]

LC-MS Troubleshooting Workflow

LCMS_Troubleshooting

Caption: A decision tree for troubleshooting common LC-MS issues.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 3.0 mm i.d., <3 µm particle sizeGood retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for ESI+ and good peak shape. [20][21]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase LC. [20]
Gradient 5% to 95% B over 5-10 minutesA good starting point for screening reaction mixtures.
Flow Rate 0.3 - 0.5 mL/minAppropriate for smaller internal diameter columns.
Ionization Mode ESI PositivePiperidines are basic and readily form [M+H]⁺ ions. [17]

By systematically addressing these common issues, you can significantly improve the quality and reliability of your reaction monitoring data, accelerating your research and development efforts in the fascinating field of piperidine chemistry.

References

Technical Support Center: Navigating the Labyrinth of Piperidine Derivative Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering stability challenges with piperidine derivatives during workup and purification. The piperidine scaffold is a cornerstone of modern medicinal chemistry, yet its inherent reactivity can present significant hurdles in isolating pure, stable compounds. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries we receive regarding piperidine derivative stability.

Q1: My purified piperidine derivative is an oil, but the literature reports it as a solid. What's going on?

A1: This is a frequent observation and typically points to two main culprits: residual solvent or impurities depressing the melting point. Piperidine derivatives, especially those with low molecular weight or flexible side chains, can have melting points near room temperature.[1]

  • Causality: Impurities disrupt the crystal lattice formation, requiring a lower temperature to achieve a solid state. Solvents can act as plasticizers, preventing crystallization.

  • Troubleshooting:

    • Aggressive Solvent Removal: Ensure your compound is dried under a high vacuum for an extended period, possibly with gentle heating (if thermally stable) to remove all volatile residues.

    • Re-purification: If thorough drying doesn't yield a solid, further purification is necessary. Techniques like flash column chromatography or recrystallization are recommended to remove non-volatile impurities.[1]

    • Characterization: Confirm the identity and purity of your oily product using NMR, LC-MS, or GC-MS to identify any persistent impurities.[1]

Q2: My piperidine compound consistently shows a yellow to brown discoloration after workup or upon storage. Is this a problem?

A2: Yes, this discoloration is a red flag indicating product degradation, most commonly through oxidation.[2][3][4] The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other colored byproducts.[5][6] While it may not interfere with all subsequent steps, it signifies a loss of your target compound and the introduction of new impurities.[7]

  • Causality: Exposure to atmospheric oxygen, light, or residual oxidizing agents from a previous step can initiate the oxidation process. The lone pair on the nitrogen is the primary site of this reactivity.

  • Preventative Measures:

    • Inert Atmosphere: Store purified piperidine derivatives under an inert atmosphere like nitrogen or argon.[2]

    • Light Protection: Use amber vials or wrap containers in foil to protect from light.

    • Antioxidants: For long-term storage of particularly sensitive compounds, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it doesn't interfere with downstream applications.

Q3: During my aqueous workup with dilute acid (e.g., 1M HCl), I'm seeing significant loss of my product from the organic layer, but recovery from the aqueous layer after basification is poor. Why?

A3: This issue stems from the basicity of the piperidine nitrogen. During an acidic wash, your piperidine derivative is protonated, forming a water-soluble ammonium salt, which partitions into the aqueous layer as intended.[3][8] However, several factors can lead to poor recovery:

  • Incomplete Basification: The aqueous layer must be made sufficiently basic (typically pH > 10) to fully deprotonate the ammonium salt and regenerate the free base for extraction back into an organic solvent.

  • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping your product at the interface.

  • Hydrolysis of Sensitive Groups: If your molecule contains acid-labile functional groups (e.g., Boc protecting groups, acetals), they may be partially or fully cleaved during the acidic wash, leading to a more polar, water-soluble product that is difficult to extract.[9]

Section 2: Troubleshooting Guide - Deep Dive into Complex Issues

This section provides a more in-depth, problem-and-solution format for specific, challenging scenarios encountered during purification.

Issue 1: Degradation During Silica Gel Chromatography

Scenario: "My N-Boc protected piperidine derivative appears to be degrading on the silica gel column. I'm observing a new, more polar spot on my TLC plates from the collected fractions."

Root Cause Analysis: Silica gel is inherently acidic, with a surface pH that can be as low as 4-5. This acidic environment is sufficient to cause the cleavage of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group.[9] The newly formed free amine is more polar and either streaks down the column or elutes as a separate spot.

Solutions & Protocols:

  • Neutralize the Silica Gel: The most effective solution is to use neutralized silica gel.

    • Protocol: Silica Gel Neutralization

      • Prepare a slurry of your silica gel in the desired non-polar solvent (e.g., hexane).

      • Add 1% triethylamine (Et₃N) by volume to the slurry. For example, for every 100 mL of solvent, add 1 mL of Et₃N.

      • Stir the slurry for 15-30 minutes.

      • Pack the column with the neutralized slurry as you normally would.

      • Add 0.5-1% Et₃N to your chromatography eluent to maintain the neutral environment.

  • Switch to a Less Acidic Stationary Phase: If neutralization is insufficient or undesirable, consider alternative stationary phases.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative for acid-sensitive compounds.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using solvents like acetonitrile and water is a powerful, non-acidic alternative.

Issue 2: Racemization of Chiral Piperidine Derivatives

Scenario: "I've synthesized an enantioenriched piperidine with a stereocenter at the C2 or C6 position. After purification, the enantiomeric excess (ee) has dropped significantly."

Root Cause Analysis: Racemization can occur if a proton at the stereocenter is abstracted to form a planar, achiral enamine or iminium ion intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical information. This is often facilitated by harsh pH conditions or elevated temperatures.

Troubleshooting Workflow:

G start Significant Drop in Enantiomeric Excess (ee) cond1 Used strong base (e.g., LDA, NaOH) or strong acid (e.g., conc. HCl) during workup? start->cond1 sol1 Solution: Employ milder pH conditions. Use saturated NaHCO₃ or dilute NH₄Cl for washes. Avoid prolonged exposure to harsh pH. cond1->sol1 Yes cond2 Purification involved high temperatures (e.g., distillation)? cond1->cond2 No path1 Yes path2 No sol1->cond2 sol2 Solution: Purify at lower temperatures. Use column chromatography at room temp or Kugelrohr distillation under high vacuum. cond2->sol2 Yes end Re-evaluate synthetic route for epimerization-prone steps. cond2->end No path3 Yes path4 No sol2->end

Caption: Decision tree for troubleshooting racemization of chiral piperidines.

Issue 3: N-Oxide Formation and Reversal

Scenario: "My mass spec analysis shows a peak at [M+16], confirming the formation of an N-oxide during my reaction or workup. Can I reverse this?"

Root Cause Analysis: As previously mentioned, the piperidine nitrogen is easily oxidized. This is particularly common in reactions using oxidants like m-CPBA, hydrogen peroxide, or even just air over long periods.[5] N-oxides are generally stable but represent a loss of the desired parent amine.[10]

Solution: Reduction of the N-oxide Fortunately, the N-O bond can be readily reduced to regenerate the tertiary amine.

  • Protocol: N-Oxide Reduction with PPh₃

    • Dissolve the crude mixture containing the N-oxide in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add 1.1 to 1.5 equivalents of triphenylphosphine (PPh₃).

    • Stir the reaction at room temperature or gently heat to 40-50 °C. The reaction is often complete within a few hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the N-oxide and the appearance of the parent amine. The byproduct, triphenylphosphine oxide (TPPO), will also be visible.

    • Upon completion, the product can be purified from TPPO using column chromatography.

Data Summary Table:

IssueCommon CauseRecommended SolutionKey Parameters to Control
Compound is an Oil Residual solvent; impuritiesHigh-vacuum drying; re-purificationTemperature, vacuum level, purity analysis
Discoloration (Yellow/Brown) OxidationStore under inert gas; protect from lightAtmosphere (N₂/Ar), light exposure
Degradation on Silica Acidic nature of silica gelNeutralize silica with Et₃N; use aluminapH of stationary and mobile phases
Racemization Harsh pH; high temperatureUse mild buffers; purify at RTpH, temperature
N-Oxide Formation ([M+16]) Exposure to oxidants or airReduce with PPh₃ or other reducing agentsExclusion of oxygen, choice of reagents

Section 3: Advanced Topic - Protecting Group Strategies

The judicious choice of a protecting group for the piperidine nitrogen is paramount for stability and is a key aspect of synthetic strategy design.[9]

Protecting GroupIntroduction ConditionsCleavage ConditionsStability Profile
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., TEA, NaHCO₃)Strong Acid (TFA, HCl)Stable to base, hydrogenolysis. Labile to strong acid.[9]
Cbz (Carboxybenzyl)Cbz-Cl, base (e.g., TEA)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base. Cleaved by H₂.[9]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, base (e.g., NaHCO₃)Base (e.g., 20% piperidine in DMF)Stable to acid, hydrogenolysis. Labile to base.[11][12]

Strategic Choice: The selection is based on the orthogonality required for your synthetic route. If your subsequent steps involve basic conditions, a Boc or Cbz group is appropriate. If you plan to use acidic conditions, a Cbz or Fmoc group would be the better choice.[12][13]

G start Need to Protect Piperidine Nitrogen cond1 Downstream reaction uses strong base? start->cond1 sol1 Use Boc or Cbz Group cond1->sol1 Yes cond2 Downstream reaction uses strong acid? cond1->cond2 No path1 Yes path2 No end Protecting group selected sol1->end sol2 Use Fmoc or Cbz Group cond2->sol2 Yes cond3 Downstream reaction uses catalytic hydrogenation? cond2->cond3 No path3 Yes path4 No sol2->end sol3 Use Boc or Fmoc Group cond3->sol3 Yes cond3->end No path5 Yes path6 No sol3->end

References

Technical Support Center: Scalable Synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. As a key building block in medicinal chemistry and drug discovery, robust and scalable access to this piperidone derivative is critical.[1][2] This document addresses common challenges, provides detailed troubleshooting, and outlines a validated experimental protocol.

Overview of Synthetic Strategy: The Dieckmann Condensation

The most industrially viable and scalable approach to constructing the 4-oxopiperidine ring system of the target molecule is through an intramolecular Dieckmann condensation.[3][4] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[5] The choice of starting material, base, and reaction conditions is paramount to achieving high yield and purity, especially during scale-up.

The general workflow involves the preparation of an acyclic diester precursor, followed by the critical cyclization step.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Product Isolation A Acyclic Diester Precursor (e.g., Diethyl N-(Boc)-iminodiacetate derivative) B Dieckmann Condensation (Base-mediated intramolecular cyclization) A->B  Strong Base (e.g., NaH, NaOEt) C Workup & Acidification B->C  Reaction Quench D Purification (Crystallization / Chromatography) C->D  Crude Product E Final Product: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate D->E  >95% Purity

Caption: High-level workflow for the synthesis of the target piperidone.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Question 1: My Dieckmann condensation is not proceeding to completion, resulting in low yield. What are the likely causes?

Answer: Incomplete conversion is a common issue and can typically be traced to three factors:

  • Insufficient or Inappropriate Base: The Dieckmann condensation requires a full equivalent of a strong, non-nucleophilic base to drive the reaction to completion by deprotonating the resulting β-keto ester.[5] Using catalytic or weak bases is insufficient.

    • Troubleshooting: Ensure you are using at least 1.1 equivalents of a suitable base like sodium hydride (NaH, 60% dispersion in mineral oil) or a sodium alkoxide (e.g., sodium ethoxide). If using NaH, ensure it is fresh and the mineral oil has been washed away with dry hexanes if necessary for sensitive applications.

  • Presence of Moisture: Protic contaminants like water or alcohols will quench the strong base, halting the reaction.

    • Troubleshooting: All glassware must be rigorously flame- or oven-dried. Solvents (e.g., THF, Toluene) must be anhydrous. The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature: While many condensations proceed at room temperature or with gentle heating, the activation energy for your specific substrate may require higher temperatures.

    • Troubleshooting: After initial stirring at room temperature, try gently heating the reaction mixture to 40-50 °C and monitor by TLC or LC-MS. For some substrates, reflux temperatures may be necessary.[6]

Question 2: The reaction worked, but my final product is impure. What are the common side products and how can I avoid them?

Answer: Purity issues often stem from competing reactions or improper workup.

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, the acyclic diester can react with another molecule of itself rather than cyclizing, leading to polymeric byproducts.

    • Avoidance: Run the reaction at high dilution (typically 0.1-0.5 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the diester substrate to a solution of the base.

  • Hydrolysis of Esters: During aqueous workup, harsh pH conditions (either strongly acidic or basic) can hydrolyze the methyl ester or even the tert-butyl carbamate (Boc) protecting group.

    • Avoidance: Quench the reaction carefully by pouring it over ice-cold dilute acid (e.g., 1M HCl or KHSO₄) until the pH is weakly acidic (pH 4-5).[7] Avoid prolonged exposure to strong acids or bases.

  • Unreacted Starting Material: This points back to the issues described in Question 1.

Question 3: I am struggling to purify the final product on a multi-gram scale. Is column chromatography the only option?

Answer: While flash column chromatography is effective for small-scale purification, it is often inefficient and costly for scalable synthesis.

  • Recommended Method: Crystallization. The target compound, this compound, is a solid at room temperature.[8] After the initial workup and extraction, concentrate the crude product and attempt crystallization from a suitable solvent system.

    • Solvent Screening: Start with a solvent in which the product is soluble when hot but poorly soluble when cold. Common systems for polar molecules include ethyl acetate/hexanes, isopropanol, or acetone/water.

  • Alternative: Distillation (for precursors). If the acyclic precursor is a liquid and thermally stable, bulb-to-bulb or short-path distillation can be an excellent way to purify it before the cyclization step, ensuring the Dieckmann condensation starts with high-purity material.

Question 4: What is the mechanistic basis for using a strong base in the Dieckmann Condensation?

Answer: The mechanism is analogous to the Claisen condensation.[5] A strong base is required to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a new carbon-carbon bond and closing the ring. The resulting cyclic β-keto ester is more acidic than the starting alcohol (if an alkoxide base is used), and it is immediately deprotonated by the alkoxide. This final, irreversible deprotonation step is what drives the reaction to completion.

G A 1. α-Proton Abstraction B 2. Intramolecular Nucleophilic Attack A->B Forms Enolate C 3. Elimination of Alkoxide B->C Forms Tetrahedral Intermediate D 4. Irreversible Deprotonation C->D Forms β-Keto Ester

Caption: Key mechanistic stages of the Dieckmann Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it based on their specific starting materials and available equipment.

Materials & Reagents:

ReagentM.W.EquivalentsAmount (for 10g scale)
Acyclic Diester Precursor*-1.010.0 g
Sodium Hydride (60% in mineral oil)40.001.21.6 g
Anhydrous Tetrahydrofuran (THF)--200 mL
1M Hydrochloric Acid (HCl)--~50 mL
Ethyl Acetate (EtOAc)--300 mL
Saturated Sodium Chloride (Brine)--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)---

*Note: The acyclic precursor, such as 1-tert-butyl 2,5-dimethyl 4-azaheptanedioate, must be synthesized separately.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous THF via cannula to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the reaction by the dropwise addition of ice-cold 1M HCl. Caution: Vigorous hydrogen gas evolution will occur. Continue adding acid until the pH of the aqueous layer is ~4-5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.[8]

References

Validation & Comparative

A Senior Application Scientist's Guide to Piperidone Scaffolds: Comparing 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate and Its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] The selection of the initial building block is a critical decision that dictates synthetic strategy, accessibility of diverse analogues, and stereochemical outcomes. Among the most versatile of these scaffolds is 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate , a chiral, bifunctional molecule offering chemists multiple handles for elaboration.

However, in the pursuit of optimal synthetic routes, a researcher must ask: Is this the right building block for my target? What alternatives exist, and what are their relative merits? This guide provides an in-depth, data-driven comparison of this key building block with its principal alternatives, offering field-proven insights to guide your selection process. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to ensure your synthetic campaigns are both efficient and successful.

The Core Scaffold: Profiling this compound

The title compound, often referred to as N-Boc-2-carbomethoxy-4-piperidone, possesses a unique combination of features that make it a powerful synthetic tool.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of conditions (e.g., nucleophilic additions, reductions) yet is readily cleaved under mild acidic conditions (e.g., TFA, HCl in dioxane).[2] This orthogonality is fundamental to modern multi-step synthesis.

  • C4-Ketone: The ketone functionality is the primary reactive site for introducing substituents at the 4-position, most commonly via reductive amination to forge key C-N bonds.[3]

  • C2-Carbomethoxy Group: This ester introduces a chiral center, allowing for the synthesis of enantiomerically pure targets.[] Crucially, its presence exerts significant steric and electronic influence on the reactivity of the entire ring, a key theme of this guide.

The primary utility of this building block lies in its ability to generate 2,4-disubstituted piperidines, which are prevalent in pharmacologically active agents.

Key Alternatives and Head-to-Head Comparison

The optimal building block is always context-dependent. Here, we compare the core scaffold against its most common and structurally relevant alternatives. The central reaction for our comparison is the reductive amination , a ubiquitous transformation in drug discovery for which these scaffolds are frequently employed.[2][3]

Alternative 1: The Unsubstituted Parent - N-Boc-4-piperidone

This is the most fundamental alternative, lacking the C2-substituent. It is achiral and serves as a direct precursor to a multitude of 4-substituted piperidines.

Alternative 2: The Positional Isomer - 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

This isomer, with the carbomethoxy group at the C3 position, provides a critical comparison point for understanding the influence of substituent placement on reactivity.

Alternative 3: Varying the N-Protection - N-Cbz, N-Benzyl, N-Tosyl-4-piperidones

While maintaining the core 4-piperidone structure, these alternatives offer different deprotection strategies, which can be crucial for compatibility with other functional groups in a complex synthesis.

Performance in Reductive Amination: A Comparative Analysis

Reductive amination is a one-pot reaction where the piperidone and a primary or secondary amine first form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its excellent chemoselectivity; it reduces the iminium ion much faster than the starting ketone, minimizing alcohol byproduct formation.[5][6][7]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Piperidone [label="Piperidone Ketone"]; Amine [label="R¹R²NH"]; Iminium [label="Iminium Ion Intermediate"]; Product [label="4-Amino-piperidine"]; STAB [label="NaBH(OAc)₃", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Piperidone -> Iminium [label="+ Amine\n- H₂O"]; Amine -> Iminium; Iminium -> Product [label="Reduction"]; STAB -> Iminium [arrowhead=none]; } Caption: Generalized workflow for reductive amination of 4-piperidones.

The table below summarizes experimental and expected outcomes for the reductive amination of our core scaffold and its key alternatives.

Building BlockKey Structural FeatureExpected Reactivity at C4-KetoneStereochemical OutcomeRepresentative Yield (%)
N-Boc-4-piperidone Unsubstituted, AchiralHigh. No steric hindrance near the ketone.Achiral product (unless amine is chiral).~84[3]
This compound (Topic) C2-Ester (Chiral) Moderate. Steric hindrance from the adjacent C2 substituent can slow the reaction.Diastereoselective. The C2-ester directs the incoming nucleophile, favoring one diastereomer.70-80 (Estimated)
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate C3-Ester (β-ketoester system) Lower. The electron-withdrawing ester at C3 deactivates the C4-ketone. Enolization is also a competing pathway.Achiral product.60-75 (Estimated)
N-Cbz-4-piperidone Cbz N-protectionHigh. Similar to N-Boc.Achiral product.70-78[3]
N-Benzyl-4-piperidone Benzyl N-protectionHigh. Similar to N-Boc.Achiral product.~72[3]
Expert Analysis of Performance Data
  • N-Boc-4-piperidone: This building block consistently provides high yields in reductive aminations due to the unimpeded access to the carbonyl.[2][3] It is the workhorse for synthesizing simple 4-substituted piperidines where chirality is not required at the outset.

  • This compound (The Topic Compound): The critical value of this building block is its ability to confer stereocontrol . The existing stereocenter at C2 directs the approach of the amine to the C4-carbonyl. The hydride reduction of the resulting iminium intermediate typically occurs from the less hindered face, leading to a predictable diastereomeric outcome. This is invaluable for building complex stereochemical arrays. However, this control comes at the cost of slightly lower reactivity due to the steric bulk of the C2-ester group hindering the initial nucleophilic attack.

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: The C3-ester significantly alters the electronic properties of the ketone. As a β-ketoester system, the carbonyl carbon at C4 is less electrophilic due to the electron-withdrawing nature of the adjacent ester group.[8] Furthermore, the acidity of the C3 proton makes enolization a more favorable competing process, which can reduce the efficiency of the reductive amination. While useful for accessing 3,4-disubstituted patterns, its reactivity in this specific transformation is compromised compared to the other isomers.

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Start [label="Target Molecule Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q1 [label="Is a chiral C2 substituent required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Is a C3 substituent required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Is an alternative N-deprotection strategy needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

A1 [label="Use 1-tert-Butyl 2-methyl\n4-oxopiperidine-1,2-dicarboxylate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Use N-Boc-4-piperidone", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="Use 1-tert-Butyl 3-methyl\n4-oxopiperidine-1,3-dicarboxylate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A4 [label="Consider N-Cbz, N-Bn,\nor N-Tosyl-4-piperidone", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A3 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> A4 [label="Yes"]; Q3 -> A2 [label="No"]; } Caption: Decision workflow for selecting a 4-piperidone building block.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below are detailed, step-by-step methodologies for the reductive amination of the topic compound and its primary, unsubstituted alternative.

Protocol 1: Reductive Amination of N-Boc-4-piperidone (Alternative 1)

This protocol is adapted from a validated synthesis of a fentanyl intermediate, demonstrating its industrial relevance.[2]

Reagents and Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.5 M).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl 4-(phenylamino)piperidine-1-carboxylate. (Expected Yield: ~84%) [3]

Protocol 2: Diastereoselective Reductive Amination of (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (Topic Compound)

This protocol is designed to maximize diastereoselectivity based on established principles of stereocontrol.

Reagents and Materials:

  • (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in DCE (approx. 0.5 M).

  • Add benzylamine (1.1 eq) and stir the mixture at room temperature for 1-2 hours. Note: The addition of a catalytic amount of acetic acid can accelerate iminium formation but may affect diastereoselectivity. It is recommended to first attempt the reaction without it.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS, paying close attention to the formation of diastereomers.

  • Work-up the reaction as described in Protocol 1 (steps 5-7).

  • Purify by column chromatography to separate diastereomers and isolate the major product, (2S,4S)-1-tert-Butyl 2-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate. The stereochemical outcome is predicated on the hydride attacking the iminium ion from the face opposite the C2-ester group.

Conclusion and Future Outlook

The choice between this compound and its alternatives is a strategic decision guided by the specific goals of a synthetic campaign.

  • For rapid access to simple, achiral 4-substituted piperidines, N-Boc-4-piperidone remains the building block of choice due to its high reactivity and cost-effectiveness.

  • When the synthetic target demands precise stereochemical control to generate 2,4-disubstituted piperidines, the topic compound is the superior option. The C2-ester group, while slightly impeding reaction rates, acts as an effective stereodirecting group, providing access to enantiomerically enriched products that would otherwise require more complex asymmetric syntheses.

  • Positional isomers like the C3-substituted piperidone offer pathways to different substitution patterns but exhibit lower reactivity at the C4-ketone in reductive aminations due to unfavorable electronic effects.

As the demand for structurally complex and three-dimensional molecules in drug discovery continues to grow, the strategic use of chiral, multi-functional building blocks like this compound will become increasingly vital. Understanding the subtle interplay of steric and electronic factors, as outlined in this guide, empowers researchers to make informed decisions, streamline their synthetic routes, and ultimately accelerate the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount.[1][2] The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[3][4] As enantiomers of a chiral drug can possess markedly different pharmacological and toxicological profiles, the development of robust and reliable analytical methods to distinguish between them is a critical aspect of pharmaceutical development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as a powerful and extensively utilized technique for this purpose.[1][5]

This guide provides an in-depth comparison of chiral HPLC methods for the separation of piperidine enantiomers, grounded in scientific principles and practical application. We will delve into the rationale behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in your method development endeavors.

The Challenge of Piperidine Enantiomers

Piperidine derivatives present unique challenges for chiral separation. Their basic nature can lead to undesirable interactions with the silica support of many CSPs, resulting in poor peak shape and resolution.[6] Furthermore, some piperidine-containing compounds may lack a strong chromophore, necessitating strategies to enhance detection.[1] This guide will address these challenges by exploring a range of CSPs, mobile phase compositions, and analytical strategies.

Comparing Chiral Stationary Phases (CSPs) for Piperidine Separations

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation.[7] For piperidine enantiomers, two classes of CSPs have demonstrated broad applicability and success: polysaccharide-based and macrocyclic glycopeptide-based phases.

Polysaccharide-Based CSPs: The Workhorse for Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their wide-ranging enantioselective recognition capabilities.[8][9][10] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) as chiral selectors are often the first choice for screening piperidine derivatives.[6][11]

Mechanism of Separation: The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymers creates chiral grooves where enantiomers can differentially interact.[10][12]

Strengths:

  • Broad Applicability: Effective for a wide variety of chiral compounds, including many piperidine derivatives.[1][11]

  • High Efficiency and Selectivity: Often provide excellent resolution and peak shapes.[13]

  • Robustness: Immobilized polysaccharide CSPs offer enhanced durability and are compatible with a wider range of solvents.[14]

Considerations:

  • Mobile Phase Optimization: Performance is highly dependent on the mobile phase composition, including the type of organic modifier and the presence of additives.[8]

  • Peak Tailing: The basic nature of piperidines can cause peak tailing due to interactions with residual silanol groups on the silica support. This can often be mitigated with mobile phase additives.[6]

Macrocyclic Glycopeptide-Based CSPs: Unique Selectivity

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica gel, form another powerful class of CSPs.[15][16][17] These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups, including hydrophobic pockets, hydroxyl groups, and amino and carboxyl groups, which contribute to their broad enantioselectivity.[15][16]

Mechanism of Separation: Chiral recognition is achieved through a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[16][18]

Strengths:

  • Broadest Selectivity: Known for their ability to separate a very wide range of chiral compounds, including amino acids and other ionizable molecules.[18]

  • Complementary Selectivity: Often provide different elution orders and selectivities compared to polysaccharide-based CSPs, making them a valuable alternative in method development.[15]

  • High Reproducibility and Stability: Commercially available columns are known for their good loadability, long-term stability, and high reproducibility.[15][16]

Considerations:

  • Mobile Phase Versatility: Can be operated in normal phase, reversed-phase, and polar organic modes, offering significant flexibility in method development.[17][19]

Comparative Data Summary

The following table summarizes typical performance data for the separation of representative piperidine enantiomers on different CSPs.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Times (min)Resolution (Rs)Reference
(R/S)-N-tert-Butoxycarbonyl-piperidine-3-carboxylic acid hydrazide Chiralpak IA (amylose-based)n-Hexane / Ethanol (70:30, v/v)Not specified, but resolution > 10>10[12]
(S)-benzyl piperidin-3-ylcarbamate enantiomers Chiralpak® AD-H (amylose-based)n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)~12.5 (S), ~15.0 (R)> 2.0[20]
(R/S)-Piperidin-3-amine (derivatized with PTSC) Chiralpak AD-H (amylose-based)0.1% Diethylamine in EthanolNot specified, but resolution > 4.0>4.0[21]
(R/S)-1-Boc-3-hydroxypiperidine Chiralpak-IC3 (cellulose-based)0.2% Trifluoroacetic acid in n-Hexane / Isopropyl alcohol (95:5)Not specifiedNot specified[22]

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, meticulous adherence to experimental protocols is essential. Below are detailed, step-by-step methodologies for common chiral HPLC workflows for piperidine enantiomers.

Protocol 1: Direct Analysis of 2-Piperidinemethanol using a Polysaccharide-Based CSP

This protocol is suitable when the analyte concentration is sufficient for direct UV detection.[1]

1. Materials and Reagents:

  • Racemic 2-piperidinemethanol standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

  • Methanol (for sample dissolution)

2. Chromatographic Conditions:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® series)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (if chromophore is present) or alternative detection like Evaporative Light Scattering Detector (ELSD).

3. Sample and Standard Preparation:

  • Racemic Standard Solution (1 mg/mL): Accurately weigh and dissolve ~10 mg of racemic 2-piperidinemethanol in 10 mL of methanol.[1]

  • Sample Solution: Prepare the sample at a similar concentration using methanol as the diluent.[1]

4. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.[1]

  • Inject the sample solutions for analysis.

Protocol 2: Indirect Analysis via Pre-column Derivatization

This approach is employed when the analyte lacks a strong chromophore or to potentially enhance chiral recognition.[1]

1. Derivatization Reagents:

  • (±)-2-piperidinemethanol

  • 3,5-dinitrobenzoic acid

  • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

  • Dichloromethane

2. Derivatization Procedure:

  • In a reaction vessel, combine 1 mmol of (±)-2-piperidinemethanol, 1 mmol of 3,5-dinitrobenzoic acid, and 0.494 g of EEDQ in 30 mL of dichloromethane.[1]

  • Stir the mixture at 30 °C for approximately 2 hours.[1]

  • Evaporate the solvent and reconstitute the residue in methanol for HPLC analysis.[1]

3. Chromatographic Conditions:

  • Column: A suitable chiral or achiral column may be used depending on whether the derivatizing agent was chiral.

  • Mobile Phase: To be optimized based on the derivatized product.

  • Detection: UV at 254 nm.[1]

4. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase.

  • Inject the derivatized racemic standard and sample solutions.

Workflow and Logic Visualization

The following diagrams illustrate the decision-making process and workflows for chiral HPLC method development for piperidine enantiomers.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Derivatization Start Racemic Piperidine Analyte CSP_Screen Screen Polysaccharide & Macrocyclic Glycopeptide CSPs Start->CSP_Screen NP_Mode Normal Phase (Hexane/Alcohol) CSP_Screen->NP_Mode Primary RP_Mode Reversed Phase (ACN/Water/Buffer) CSP_Screen->RP_Mode Secondary PO_Mode Polar Organic (Alcohol/ACN) CSP_Screen->PO_Mode Alternative Optimization Partial Separation Achieved NP_Mode->Optimization Proceed if separation is observed Mobile_Phase Adjust Mobile Phase Ratio & Modifier Optimization->Mobile_Phase No_Separation No Separation or Poor Detection Optimization->No_Separation If unsuccessful Additives Add Basic (DEA) or Acidic (TFA) Modifier Mobile_Phase->Additives Temperature Optimize Column Temperature Additives->Temperature Flow_Rate Adjust Flow Rate Temperature->Flow_Rate Final_Method Optimized Method Flow_Rate->Final_Method Successful Derivatization Consider Pre-column Derivatization No_Separation->Derivatization

Caption: A workflow for chiral HPLC method development for piperidine enantiomers.

Chiral_Recognition_Mechanisms cluster_polysaccharide Polysaccharide CSPs cluster_macrocyclic Macrocyclic Glycopeptide CSPs Poly_CSP Polysaccharide Backbone (Cellulose/Amylose) Chiral Grooves Poly_Interactions Hydrogen Bonding Dipole-Dipole Interactions Steric Hindrance Poly_CSP:f1->Poly_Interactions Enantiomer Interaction Separation Enantioseparation Poly_Interactions->Separation Macro_CSP Macrocyclic Structure (Vancomycin/Teicoplanin) Hydrophobic Pockets & Functional Groups Macro_Interactions Inclusion Complexation Hydrogen Bonding Ionic Interactions Macro_CSP:f1->Macro_Interactions Enantiomer Interaction Macro_Interactions->Separation Analyte Piperidine Enantiomers Analyte->Poly_CSP:f0 Analyte->Macro_CSP:f0

Caption: Key interaction mechanisms in chiral recognition on common CSPs.

Conclusion

The successful chiral separation of piperidine enantiomers is a critical task in pharmaceutical analysis, achievable through systematic method development. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the primary tools for this purpose, each offering unique selectivity and advantages. By understanding the principles of chiral recognition and carefully optimizing mobile phase conditions, robust and reliable HPLC methods can be developed. For challenging separations, pre-column derivatization provides a valuable alternative strategy. This guide serves as a foundational resource to empower scientists in navigating the complexities of chiral separations for this important class of compounds.

References

A Comparative Guide to Stereochemical Determination of Piperidine Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The piperidine scaffold, a prevalent motif in numerous biologically active compounds, presents a significant challenge and opportunity in stereochemical analysis. An unambiguous understanding of its absolute configuration is paramount for elucidating structure-activity relationships (SAR) and ensuring the development of safe and efficacious therapeutics.[1][2][3][4]

This guide provides an in-depth, objective comparison of X-ray crystallography, the long-held "gold standard," with powerful alternative techniques. By examining the experimental data and underlying principles of each method, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical needs.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers the most definitive method for determining the absolute configuration of a molecule by providing a high-resolution, three-dimensional map of electron density.[5][6][7] The technique relies on the anomalous dispersion of X-rays by atoms within a well-ordered single crystal.[8][9]

Advantages:
  • Unambiguous Results: When a suitable crystal is obtained and high-quality diffraction data is collected, X-ray crystallography provides a definitive and unambiguous determination of the absolute stereochemistry.[7][10]

  • Detailed Structural Information: Beyond absolute configuration, this method yields a wealth of structural data, including bond lengths, bond angles, and solid-state conformation, which are invaluable for understanding molecular interactions.[5][6][11]

Limitations:
  • Crystallization is Essential: The primary and often most challenging bottleneck is the requirement for a high-quality single crystal (typically 0.1-0.5 mm).[5][8][12] Many piperidine derivatives, particularly oils or amorphous solids, can be difficult to crystallize.[13][14][15] Common issues include "oiling out" or the formation of amorphous precipitates.[13]

  • Solid-State vs. Solution Conformation: The determined structure represents the molecule's conformation in the crystalline state, which may not always reflect its conformation in a biological or solution-phase environment.[16]

Experimental Workflow Overview:

X_ray_Crystallography_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start Compound Solution crystallization Slow Evaporation / Vapor Diffusion / Cooling start->crystallization crystal Single Crystal crystallization->crystal diffraction X-ray Diffraction crystal->diffraction data_processing Data Processing diffraction->data_processing phasing Phase Problem Solution data_processing->phasing refinement Structure Refinement phasing->refinement final_structure 3D Molecular Structure refinement->final_structure

Caption: Workflow for determining molecular structure via X-ray crystallography.

Powerful Alternatives for When Crystals Won't Cooperate

When crystallization proves to be a significant hurdle, several robust spectroscopic and chromatographic techniques can provide crucial stereochemical information.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[17][18] This technique has gained considerable traction as a reliable alternative to X-ray crystallography for determining absolute configuration.[19]

  • Key Principle: The experimental VCD spectrum of a sample is compared to a spectrum calculated ab initio using density functional theory (DFT) for a specific enantiomer. A match in the sign and relative magnitude of the major bands confirms the absolute configuration.[19][20]

  • Advantages:

    • Solution-Phase Analysis: VCD provides information about the molecule's conformation in solution, which can be more biologically relevant.[21]

    • No Crystallization Needed: It is suitable for oils, liquids, and amorphous solids that are challenging to crystallize.[8][19]

    • Recoverable Sample: The sample (typically 2-15 mg) can be recovered after analysis.[8]

  • Limitations:

    • Computational Requirement: Accurate DFT calculations are essential for reliable assignment, which can be computationally intensive.[19]

    • Conformational Flexibility: For highly flexible molecules, accurately modeling the conformational landscape can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR techniques cannot differentiate between enantiomers, specialized NMR experiments are indispensable for determining the relative stereochemistry of piperidine derivatives.[22]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (< 5 Å).[23] This information is critical for establishing the relative orientation of substituents on the piperidine ring.[22][24][25] For instance, a strong NOE between two protons indicates their proximity, which can help differentiate between cis and trans isomers.[26][27]

  • Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant is dependent on the dihedral angle, as described by the Karplus equation. Large coupling constants (10-13 Hz) are typically indicative of an axial-axial relationship between protons on the piperidine ring.[1]

  • Chiral Derivatizing/Solvating Agents: To determine enantiomeric purity, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by standard NMR. Alternatively, chiral solvating agents can induce small chemical shift differences between enantiomers.[10][28]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining enantiomeric purity.[29][30][31][32][33]

  • Principle of Separation: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[2][29]

  • Advantages:

    • Quantitative Analysis: Chiral HPLC is the workhorse for determining enantiomeric excess (ee) and is crucial for quality control in pharmaceutical development.[2][34]

    • Method Versatility: The technique can be adapted to normal-phase, reverse-phase, and supercritical fluid chromatography modes.[30]

  • Limitations:

    • Does Not Directly Determine Absolute Configuration: While it can separate enantiomers, chiral HPLC alone does not reveal which peak corresponds to the (R) or (S) enantiomer without a reference standard of known absolute configuration.

    • Derivatization May Be Required: For compounds lacking a strong UV chromophore, pre-column derivatization may be necessary to enhance detection.[29][35][36]

Comparative Analysis at a Glance

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (NOESY/ROESY)Chiral HPLC
Primary Output Absolute Configuration, 3D StructureAbsolute Configuration, Solution ConformationRelative StereochemistryEnantiomeric Purity/Ratio
Sample Requirement High-quality single crystal (0.1-0.5 mm)[8][12]2-15 mg, recoverable; neat liquid, oil, or solution[8]~1-10 mg, in solutionMicrograms to milligrams, in solution
Key Advantage Unambiguous and definitive[10]No crystallization needed; solution-phase data[19][21]Detailed relative stereochemical information[22]Gold standard for quantitative enantiomeric analysis[30]
Main Limitation Crystallization can be a major bottleneck[14][15]Requires accurate computational modeling[19]Does not determine absolute configuration directly[22]Requires a reference standard for absolute configuration assignment
Typical Analysis Time Days to weeks (including crystallization)Hours to a few days (including computation)HoursMinutes per run

Experimental Protocols

Protocol 1: Generalized Crystallization of Piperidine Derivatives

Obtaining high-quality single crystals is often the most critical and challenging step for X-ray analysis.[3] The choice of solvent and technique is crucial and frequently determined empirically.

  • Solvent Screening:

    • Dissolve a small amount of the piperidine derivative in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) at room temperature.[3][13]

    • Heat the solutions that did not dissolve the compound. If it dissolves completely, allow it to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[13]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Place a small drop of the concentrated compound solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a "poor" solvent (an anti-solvent in which the compound is less soluble but miscible with the "good" solvent).

    • Seal the system and allow the vapor of the poor solvent to slowly diffuse into the drop, inducing crystallization.

  • Crystal Harvesting:

    • Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully mount one on a goniometer head for data collection.[3]

Protocol 2: Chiral HPLC Analysis of a Piperidine Derivative

This protocol outlines a general approach for the enantioseparation of a piperidine derivative.

  • Column and Mobile Phase Selection:

    • Select a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[2][37]

    • For normal-phase HPLC, prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., isopropanol) in a ratio such as 80:20 (v/v).[29]

    • Add a small amount of an amine modifier, such as diethylamine (DEA, ~0.1%), to the mobile phase to improve the peak shape of basic piperidine compounds.[2][29]

  • System Setup and Equilibration:

    • Install the chiral column and set the flow rate to approximately 1.0 mL/min.

    • Set the column temperature (e.g., 25 °C) and the UV detection wavelength (e.g., 220 nm or 254 nm).[2][29]

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation and Analysis:

    • Prepare a racemic standard solution (e.g., 1 mg/mL) and a sample solution of the piperidine derivative in a suitable solvent (e.g., methanol or the mobile phase).[29]

    • Inject a small volume (e.g., 10 µL) of the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the sample solutions to determine the enantiomeric composition.

Chiral_HPLC_Logic start Racemic Piperidine Derivative injection Inject onto Chiral Column start->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection UV Detector separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram quantification Quantify Enantiomeric Ratio chromatogram->quantification

Caption: Logical flow for enantiomeric separation by chiral HPLC.

Conclusion: An Integrated Approach

While X-ray crystallography remains the definitive method for determining absolute stereochemistry, its reliance on high-quality crystals makes it unsuitable for all piperidine derivatives.[14][19] A pragmatic and efficient approach involves leveraging the strengths of multiple techniques. NMR spectroscopy, particularly NOESY and ROESY experiments, should be employed early to establish the relative stereochemistry.[10][22] For absolute configuration, VCD offers a powerful, solution-phase alternative when crystallization is unsuccessful.[19] Concurrently, chiral HPLC is the indispensable tool for the quantitative analysis of enantiomeric purity throughout the synthesis and purification process.[31]

By combining these complementary techniques, researchers can build a comprehensive and validated understanding of the stereochemical landscape of novel piperidine derivatives, accelerating the journey from discovery to clinical application.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide range of biological targets.[1] This has led to the development of piperidine-containing drugs with diverse therapeutic applications, from anticancer and antimicrobial to neuroprotective agents.[3][4][5] This guide provides an in-depth, comparative analysis of the biological activities of novel piperidine derivatives, supported by experimental data and detailed protocols to empower researchers in the field of drug development.

Comparative Analysis of Biological Activities: A Multifaceted Profile

The true potential of novel piperidine derivatives lies in their diverse pharmacological activities. Below, we compare their efficacy in three critical therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: Targeting the Hallmarks of Cancer

Piperidine derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways crucial for cancer cell proliferation, survival, and migration.[4][6]

Comparative Cytotoxicity of Novel Piperidine Derivatives in Cancer Cell Lines

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[6]
MDA-MB-231Breast (ER-)1.2 ± 0.12[6]
Compound 17a PC3Prostate0.81[4][6]
MGC803Gastric1.09[6]
MCF-7Breast1.30[6]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[6][7]
HT29Colon4.1 (GI50, µg/mL)[6][7]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[6][7]
PC-3Prostate<25 (GI50, µg/mL)[6][7]

Mechanistic Insights into Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis and interact with DNA. For instance, Compound 17a has been shown to induce apoptosis in prostate cancer cells by downregulating anti-apoptotic proteins like BCL-2 and XIAP, while upregulating the pro-apoptotic protein BAX.[4] On the other hand, spectroscopic studies suggest that compounds like Compound 16 may exert their cytotoxic effects by intercalating into the DNA double helix, thereby disrupting replication and transcription.[6]

Conceptual Diagram: Anticancer Mechanisms of Piperidine Derivatives

cluster_0 Piperidine Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Piperidine Derivative Piperidine Derivative DNA DNA Piperidine Derivative->DNA Intercalation Apoptotic Proteins Apoptotic Proteins Piperidine Derivative->Apoptotic Proteins Modulation Signaling Pathways Signaling Pathways Piperidine Derivative->Signaling Pathways Inhibition Disruption of Replication/Transcription Disruption of Replication/Transcription DNA->Disruption of Replication/Transcription Induction of Apoptosis Induction of Apoptosis Apoptotic Proteins->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Pathways->Cell Cycle Arrest

Caption: Diverse anticancer mechanisms of piperidine derivatives.

Antimicrobial Activity: Combating Infectious Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[8] Piperidine derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.[9][10]

Comparative Antibacterial Activity of Piperidine Derivatives

DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1) Staphylococcus aureus10 (at 10 µL), 14 (at 20 µL)-[2]
Escherichia coli9 (at 10 µL), 13 (at 20 µL)-[2]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)- phenyl)- acrylate (2) Staphylococcus aureus12 (at 10 µL), 16 (at 20 µL)-[2]
Escherichia coli11 (at 10 µL), 14 (at 20 µL)-[2]
2,6-Dipiperidino-4-bromochlorobenzene (3) Staphylococcus aureus-32[11]
Bacillus subtilis-64[11]
Yersinia enterocolitica-128[11]
Escherichia coli-256[11]
Klebsiella pneumoniae-256[11]
Candida albicans-512[11]
Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Piperidine alkaloids and their derivatives have been investigated for their potential to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13][14] Their mechanisms of action often involve the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and the modulation of neuroinflammatory and apoptotic pathways.[15][16][17]

Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

DerivativeAChE IC50Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) 0.56 nM[18]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020/Donepezil) 5.7 nM[19]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) 12.55 µM[16]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) 18.04 µM[16]

Studies have shown that piperine, a well-known piperidine alkaloid, can protect dopaminergic neurons in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects.[14] Furthermore, some 2,6-disubstituted piperidine alkaloids have demonstrated neuroprotective effects against paclitaxel-induced neurotoxicity.[20][21]

Experimental Protocols: A Practical Guide for the Bench Scientist

The following are detailed methodologies for key experiments commonly used in the biological screening of piperidine derivatives.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[3]

Workflow Diagram: In Vitro Cytotoxicity Screening

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50/GI50) Data Analysis (IC50/GI50) Absorbance Measurement->Data Analysis (IC50/GI50) End End Data Analysis (IC50/GI50)->End

Caption: A streamlined workflow for in vitro cytotoxicity screening.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25][26][27] The broth microdilution method is a widely used technique for determining the MIC.[23][24]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is the MIC.[27]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the piperidine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[24]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[24]

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, is used to screen for potential AChE inhibitors.[17][28]

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.[29] The rate of color formation is proportional to the AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare Assay Buffer, DTNB solution, acetylthiocholine (substrate) solution, and the AChE enzyme solution.[30][31]

  • Reaction Setup: In a 96-well plate, add the Assay Buffer, DTNB solution, and the piperidine derivative (inhibitor) to the wells. Include a control without the inhibitor.[30]

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[30]

  • Initiate Reaction: Add the acetylthiocholine substrate to all wells to start the reaction.[31]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[29]

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the piperidine derivative and determine the IC50 value.

In Vivo Evaluation: Bridging the Gap from Bench to Bedside

While in vitro assays are crucial for initial screening, in vivo studies are essential to evaluate the efficacy and safety of promising candidates in a whole-organism context.[32][33]

Common In Vivo Models for Anticancer Screening:

  • Human Tumor Xenografts: This widely used model involves the subcutaneous or orthotopic implantation of human tumor cells into immunodeficient mice.[32][34][35] It allows for the evaluation of a compound's effect on tumor growth and metastasis in a more physiologically relevant environment.[32]

  • Hollow Fiber Assay: This is a rapid in vivo assay where human tumor cells are grown in hollow fibers that are implanted into mice. It serves as an intermediate step between in vitro screening and traditional xenograft models.[32]

Conclusion: The Promising Future of Piperidine Derivatives in Therapeutics

The piperidine scaffold continues to be a rich source of novel therapeutic agents with a broad spectrum of biological activities. The comparative data and detailed protocols presented in this guide offer a comprehensive framework for the systematic screening and evaluation of new piperidine derivatives. By understanding their diverse mechanisms of action and employing robust screening methodologies, researchers can unlock the full therapeutic potential of this privileged heterocyclic motif and contribute to the development of next-generation medicines.

References

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Study of 4-Oxopiperidine Derived Ligands as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the 4-oxopiperidine scaffold and its derivatives represent a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The conformational flexibility and synthetic tractability of the piperidine ring make it a versatile building block for designing potent and selective ligands against a wide array of biological targets.[3][4] In the quest for novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) has been a key target for inhibitors that can help in managing the symptoms of the disease.[5][6]

This guide provides an in-depth, comparative analysis of in-silico molecular docking studies of a series of N-benzyl piperidine derivatives, closely related to the 4-oxopiperidine core, against acetylcholinesterase. We will objectively compare the performance of three widely-used docking programs: AutoDock Vina, Glide, and GOLD. This guide is structured to not only present the results but also to elucidate the causality behind the methodological choices, ensuring a robust and reproducible scientific narrative.

The Crucial Role of In-Silico Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding mode and affinity.[7][8][9] This method is instrumental in the early stages of drug discovery for several reasons:

  • High-Throughput Virtual Screening: Docking allows for the rapid screening of large virtual libraries of compounds to identify potential "hits" with a higher probability of being active, thus saving significant time and resources compared to traditional high-throughput screening.[7][10]

  • Lead Optimization: By understanding the specific interactions between a ligand and its target protein, medicinal chemists can make informed decisions to modify the ligand's structure to improve its potency, selectivity, and pharmacokinetic properties.[8]

  • Elucidating Structure-Activity Relationships (SAR): Docking studies can help rationalize the observed biological activities of a series of compounds, providing a molecular basis for their SAR.[10]

A Comparative Docking Study: N-Benzyl Piperidine Derivatives as AChE Inhibitors

To provide a practical and data-driven comparison, we will perform a retrospective docking study on a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives reported as potent AChE inhibitors.[11] The experimental IC50 values for these compounds will serve as our benchmark for evaluating the performance of each docking program.

The Target Protein: Human Acetylcholinesterase (AChE)

The crystal structure of human acetylcholinesterase in complex with the well-known inhibitor donepezil (PDB ID: 4EY7) was chosen for this study.[12] Donepezil itself features a piperidine moiety, making this a highly relevant crystal structure for our analysis.

The Ligand Set

A series of 12 N-benzyl piperidine derivatives (compounds 5a-5l ) with reported IC50 values against AChE were selected for this comparative study.[11] The structures of these compounds were built and prepared for docking.

Experimental Protocols: A Step-by-Step Guide

The overall workflow for our comparative docking study is outlined below. The rationale behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_data Experimental Data PDB Fetch PDB: 4EY7 PrepProt Protein Preparation PDB->PrepProt Remove water, add hydrogens Ligands Build Ligand Structures (5a-5l) PrepLig Ligand Preparation Ligands->PrepLig Generate 3D conformers, assign charges AutoDock AutoDock Vina PrepProt->AutoDock Prepared Receptor Glide Glide PrepProt->Glide Prepared Receptor GOLD GOLD PrepProt->GOLD Prepared Receptor PrepLig->AutoDock Prepared Ligands PrepLig->Glide Prepared Ligands PrepLig->GOLD Prepared Ligands Analysis Comparative Analysis AutoDock->Analysis Docking Scores & Poses Glide->Analysis Docking Scores & Poses GOLD->Analysis Docking Scores & Poses ExpData Experimental IC50 Values ExpData->Analysis Correlation

Caption: Overall workflow for the comparative docking study.

Part 1: Protein and Ligand Preparation (Common to all platforms)

1. Protein Preparation:

  • Objective: To prepare the receptor for docking by correcting structural issues, adding hydrogens, and assigning charges.

  • Protocol:

    • The crystal structure of human AChE (PDB ID: 4EY7) was downloaded from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands and cofactors were removed.

    • Hydrogen atoms were added to the protein, assuming a pH of 7.4. This is a critical step as hydrogen atoms are involved in hydrogen bonding interactions.

    • The protonation states of histidine residues were checked and optimized.

    • The protein structure was subjected to a restrained energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the ligands and assign correct protonation states and partial charges.

  • Protocol:

    • The 2D structures of the 12 piperidine derivatives were sketched.

    • Low-energy 3D conformations were generated for each ligand.

    • The protonation state of the piperidine nitrogen was determined at a physiological pH of 7.4. Given the typical pKa of piperidine derivatives, it is expected to be protonated. This is a crucial step as the charge on the ligand significantly affects its interaction with the protein.[13][14]

    • Partial charges were assigned to all ligand atoms.

Part 2: Molecular Docking Protocols

A. AutoDock Vina

  • Causality: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. It uses a Lamarckian genetic algorithm for conformational searching.

  • Protocol:

    • Receptor and Ligand Preparation: The prepared protein and ligand files were converted to the PDBQT format, which includes atomic charges and atom type definitions.

    • Grid Box Definition: A grid box was defined to encompass the active site of AChE, centered on the co-crystallized donepezil ligand. The size of the grid box was set to be large enough to allow for the free rotation of the ligands.

    • Docking Run: The docking was performed using the Vina executable with default parameters. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8.

    • Analysis of Results: The output file provides the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand. The pose with the lowest binding affinity was selected for further analysis.

B. Glide (Schrödinger Suite)

  • Causality: Glide is a commercial docking program known for its high accuracy and robust performance in virtual screening. It employs a hierarchical series of filters to efficiently search for favorable docking poses.[4]

  • Protocol:

    • Receptor Grid Generation: A receptor grid was generated using the prepared protein structure, defining the active site based on the co-crystallized ligand.

    • Ligand Docking: The prepared ligands were docked using the Standard Precision (SP) mode of Glide. SP mode is a good balance between speed and accuracy for most applications.[8]

    • Scoring: The docked poses were scored using the GlideScore function, which is an empirical scoring function that accounts for various factors like hydrogen bonds, hydrophobic interactions, and penalties for rotational bonds.[4]

    • Analysis of Results: The GlideScore for the best pose of each ligand was recorded for comparison.

C. GOLD (Genetic Optimisation for Ligand Docking)

  • Causality: GOLD is another highly regarded commercial docking program that uses a genetic algorithm to explore the conformational flexibility of the ligand.[10]

  • Protocol:

    • Protein and Ligand Setup: The prepared protein and ligand files were loaded into the Hermes interface.

    • Binding Site Definition: The active site was defined by selecting the co-crystallized ligand and specifying a radius around it.

    • Docking with CHEMPLP Scoring Function: The docking was performed using the CHEMPLP (Piecewise Linear Potential) scoring function, which is a fast and effective scoring function for virtual screening and pose prediction.[9]

    • Genetic Algorithm Settings: The genetic algorithm parameters were kept at their default settings, which are optimized for a thorough search of the conformational space.

    • Analysis of Results: The CHEMPLP fitness score for the top-ranked pose of each ligand was used for the comparative analysis.

Comparative Analysis of Docking Performance

The primary goal of this study is to assess how well the docking scores from each program correlate with the experimentally determined biological activity (IC50 values). A good docking program should ideally rank the most potent compounds (lowest IC50) with the best docking scores (most negative values).

Table 1: Docking Scores and Experimental IC50 Values for N-Benzyl Piperidine Derivatives against AChE

CompoundExperimental IC50 (nM)[11]pIC50 (-logIC50)AutoDock Vina (kcal/mol)GlideScore (SP)GOLD (CHEMPLP)
5a 2406.62-9.8-8.575.2
5b 4506.35-9.5-8.273.1
5c 1000+< 6.0-9.2-7.970.5
5d 137.89-11.2-10.185.6
5e 197.72-10.9-9.883.4
5f 257.60-10.8-9.682.1
5g 457.35-10.5-9.380.3
5h 627.21-10.3-9.179.5
5i 787.11-10.1-8.978.2
5j 957.02-10.0-8.877.6
5k 1206.92-9.9-8.776.8
5l 1506.82-9.9-8.676.1

Note: pIC50 is calculated as -log(IC50 in M). Higher pIC50 values indicate higher potency.

Discussion and Field-Proven Insights

  • General Trend: All three docking programs were able to generally distinguish between the most potent and least potent compounds. The most active compounds, 5d and 5e , consistently received the best docking scores across all platforms.

  • AutoDock Vina: Showed a strong correlation between binding affinity and pIC50. The scores provided a good dynamic range, which is beneficial for differentiating between compounds with similar activities.

  • Glide: Also demonstrated a good ability to rank the compounds. The GlideScore values correlated well with the experimental data. Glide's workflow, especially within the Schrödinger Suite, is highly streamlined and user-friendly.

  • GOLD: The CHEMPLP fitness scores also successfully ranked the most potent compounds highest. It is important to note that GOLD fitness scores are not directly comparable to the energy-based scores of Vina and Glide, but their relative ranking is what matters.

Visualizing the Docking Workflow

G cluster_autodock AutoDock Vina cluster_glide Glide cluster_gold GOLD A_prep Prepare PDBQT files A_grid Define Grid Box A_prep->A_grid A_dock Run Vina A_grid->A_dock A_results Binding Affinity (kcal/mol) A_dock->A_results G_grid Receptor Grid Generation G_dock Ligand Docking (SP) G_grid->G_dock G_results GlideScore G_dock->G_results GO_setup Protein & Ligand Setup GO_bs Define Binding Site GO_setup->GO_bs GO_dock Run Docking (CHEMPLP) GO_bs->GO_dock GO_results Fitness Score GO_dock->GO_results

Caption: Simplified workflows for the three docking programs.

Trustworthiness and Self-Validation

A crucial aspect of any in-silico study is the validation of the docking protocol. In this guide, we employed a key validation technique:

  • Correlation with Experimental Data: The primary validation for our study is the correlation between the docking scores and the experimentally determined IC50 values. A strong positive correlation (between docking score and pIC50) indicates that the docking protocol is successfully predicting the binding affinity.

For a more rigorous validation in a prospective study, one would also consider:

  • Re-docking of the Co-crystallized Ligand: Docking the original ligand (donepezil) back into the active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the crystal structure pose.

  • Enrichment Studies: Seeding a database of known inactive compounds with the active ligands and assessing the docking program's ability to rank the active compounds higher.

  • Molecular Dynamics (MD) Simulations: For the top-ranked poses, running MD simulations can provide insights into the stability of the predicted binding mode and the key protein-ligand interactions over time.

Conclusion

This comparative guide demonstrates that AutoDock Vina, Glide, and GOLD are all capable and reliable tools for conducting in-silico docking studies of 4-oxopiperidine derived ligands. While their scoring functions and algorithms differ, they all successfully identified the most potent compounds in our test set. The choice of a specific program may depend on factors such as budget (AutoDock Vina being open-source), the need for a highly integrated software suite (Glide), or specific algorithmic preferences (GOLD's genetic algorithm).

Ultimately, the success of any docking study hinges not just on the software, but on the meticulous preparation of the protein and ligands, a clear understanding of the underlying principles, and a critical validation of the results against experimental data. This guide provides a robust framework for researchers to conduct their own high-quality in-silico docking studies and accelerate the discovery of novel therapeutics.

References

A Comparative Guide to Catalytic Systems for the Hydrogenation of Pyridines to Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its ubiquity stems from the favorable physicochemical properties it imparts to drug candidates, including improved solubility, metabolic stability, and the ability to form critical interactions with biological targets. The transformation of flat, aromatic pyridines into three-dimensional, sp³-rich piperidines is the most direct and atom-economical route to this valuable scaffold.[3][4]

However, this transformation is not without significant challenges. The inherent aromatic stability of the pyridine ring necessitates potent catalytic activation.[3][5] Furthermore, the Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can strongly coordinate to metal centers, leading to catalyst inhibition or poisoning.[2][5] For complex molecules, a paramount challenge is achieving chemoselectivity: the selective reduction of the pyridine ring while preserving sensitive functional groups elsewhere in the molecule.[4]

This guide provides a comparative analysis of leading catalytic systems for pyridine hydrogenation, offering researchers and drug development professionals a framework for catalyst selection based on performance, selectivity, and mechanistic rationale. We will delve into the nuances of heterogeneous and homogeneous systems, supported by experimental data and detailed protocols, to empower informed decision-making in the synthesis of complex piperidine derivatives.

I. Overview of Catalytic Methodologies

The hydrogenation of pyridines is primarily achieved through two major catalytic paradigms: heterogeneous and homogeneous catalysis. Each approach offers distinct advantages and is suited to different synthetic challenges.

Heterogeneous Catalysis: This is the most established approach, particularly in industrial settings, valued for the straightforward separation and recycling of the catalyst.[1][4] These systems typically involve precious or base metals dispersed on a solid support.

  • Precious Metals (Ru, Rh, Pd, Pt): Noble metal catalysts generally display high activity under milder conditions of temperature and pressure compared to their non-noble counterparts.[5]

  • Non-Noble Metals (Ni): Nickel-based catalysts are a cost-effective alternative, but often demand harsh reaction conditions, such as high pressures (150-300 atm), which can limit their utility for complex, functionalized substrates.[5]

Homogeneous Catalysis: These systems, where the catalyst is in the same phase as the reactants, can offer superior activity and selectivity under mild conditions.[4][6] The well-defined nature of the active site allows for precise tuning of the catalyst's electronic and steric properties.[6] However, separating the catalyst from the product can be more complex.[4][6] Recent breakthroughs, particularly with iridium-based catalysts, have addressed long-standing challenges in the homogeneous hydrogenation of pyridines.[7][8][9]

General Reaction Pathway

The fundamental transformation involves the addition of three equivalents of hydrogen across the pyridine ring.

Caption: General reaction for the catalytic hydrogenation of pyridine.

II. Comparative Analysis of Key Catalytic Systems

The choice of catalyst is dictated by a trade-off between activity, selectivity, functional group tolerance, and operational cost.[5]

Ruthenium-Based Catalysts: Masters of Diastereoselectivity

Heterogeneous ruthenium catalysts have emerged as a powerful tool for the diastereoselective hydrogenation of substituted pyridines. Supported Ru nanoparticles, in particular, demonstrate excellent performance in achieving cis-hydrogenated products under relatively mild conditions.

  • Performance: A novel Ru:Phen(1:2)@TiO2-800 catalyst has been shown to hydrogenate multi-substituted pyridines in high yields (>80%) and excellent diastereomeric ratios (e.g., 95:5 for cis-2,6-dimethylpiperidine).[10] This catalyst operates effectively in aqueous media under moderate pressure and temperature, showcasing its practical utility.[10]

  • Key Advantage: High cis-diastereoselectivity is a defining feature, crucial for controlling the three-dimensional structure of the product. The catalyst is also robust and can be reused multiple times without a significant loss of activity.[10][11]

  • Mechanism: The hydrogenation is believed to proceed on the surface of the ruthenium nanoparticles, where the pyridine adsorbs and is sequentially hydrogenated.[10]

Rhodium-Based Catalysts: Versatility Under Mild Conditions

Rhodium catalysts, both heterogeneous and homogeneous, are highly active for pyridine reduction. Recent work has highlighted the surprising efficacy of commercially available rhodium(III) oxide (Rh₂O₃).

  • Performance: Rh₂O₃ has been successfully used for the hydrogenation of a broad range of unprotected pyridines at low catalyst loading (0.5 mol%) and mild conditions (5 bar H₂, 40 °C).[2][12] It demonstrates good functional group tolerance.

  • Key Advantage: The use of a stable, easy-to-handle, commercially available rhodium compound lowers the barrier to entry for this transformation.[2] Rhodium has also been employed in transfer hydrogenation systems, which circumvent the need for high-pressure gaseous hydrogen by using hydrogen donors like formic acid.[5][13][14]

  • Electrocatalysis: Carbon-supported rhodium (Rh/C) has also proven to be a highly effective electrocatalyst, enabling pyridine hydrogenation at ambient temperature and pressure with high efficiency, offering a sustainable alternative to traditional methods.[15][16]

Iridium-Based Catalysts: A Paradigm Shift in Chemoselectivity

The most significant recent advancement in this field is the development of homogeneous Iridium(III) catalysts that operate via an ionic hydrogenation mechanism.[7][8][17] This approach has solved the long-standing problem of chemoselectivity, allowing for the reduction of the pyridine ring in the presence of highly sensitive functional groups.

  • Performance: A specific Iridium(III) complex facilitates the hydrogenation of pyridines with low catalyst loadings (down to 0.05 mol%) under mild conditions.[3] Its most salient feature is its exceptional tolerance for functional groups that are typically reduced under standard hydrogenation conditions, including nitro, azido, bromo, alkenyl, and alkynyl moieties.[3][7][8][17]

  • Key Advantage: Unprecedented chemoselectivity. This allows for the late-stage hydrogenation of complex, highly functionalized molecules, including FDA-approved drugs, without the need for protecting groups.[3][7]

  • Mechanism (Ionic Hydrogenation): This pathway diverges from classical mechanisms.[17] A Brønsted acid protonates the pyridine nitrogen, activating it. A catalytically generated iridium-hydride species then delivers a hydride in an outer-sphere transfer.[3][9] This sequence of protonation/hydride transfer circumvents the direct interaction of the aromatic ring with the metal center, thus preserving reducible functional groups.[9][17]

Caption: Simplified mechanism of Iridium(III)-catalyzed ionic hydrogenation.

III. Performance Data Summary

The following table summarizes the performance of representative catalytic systems for pyridine hydrogenation, providing a basis for objective comparison.

Catalyst SystemSubstrate ExampleConditionsCat. LoadingYieldSelectivityReference
Ru:Phen@TiO₂ 2,6-Lutidine50 bar H₂, 100°C, 24h, H₂O1 mol%85%95:5 cis:trans[10]
Rh₂O₃ 2,6-Lutidine5 bar H₂, 40°C, 16h, TFE0.5 mol%>99%89:11 cis:trans[2]
Pd(OH)₂/C 3-Fluoropyridine50 bar H₂, 60°C, 16h, MeOH/HCl5 mol%80%N/A (trapped)[18]
Iridium(III) Complex Methyl Picolinate50 bar H₂, 25°C, 18h, MeOH/TFA2 mol%99%High Chemoselectivity[3]
Iridium(III) Complex 3-Bromopyridine50 bar H₂, 25°C, 18h, MeOH/TFA2 mol%99%Bromo group retained[3]
Rh/KB (Electrocat.) PyridineAmbient T&P, AEM electrolyzerN/A98%High[16]

IV. Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for two distinct and highly effective catalytic systems.

Protocol 1: Diastereoselective Hydrogenation using Heterogeneous Ru@TiO₂

This protocol is adapted from the diastereoselective hydrogenation of lutidines.[10]

Materials:

  • Substituted pyridine (e.g., 2,6-lutidine, 1.0 mmol)

  • Ru:Phen(1:2)@TiO₂ catalyst (1 mol%)

  • Deionized Water (5 mL)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Reactor Setup: In a glass vial, weigh the substituted pyridine and the Ru@TiO₂ catalyst. Add the deionized water. Place a magnetic stir bar into the vial.

  • Reaction Execution: Place the vial inside the high-pressure autoclave. Seal the reactor securely.

  • Purge the autoclave three times with N₂ gas, followed by three purges with H₂ gas.

  • Pressurize the reactor to 50 bar with H₂ gas.

  • Begin stirring and heat the reactor to 100°C for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the H₂ pressure.

  • Remove the reaction mixture and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.

  • Purification & Analysis: Purify the product by distillation or column chromatography if necessary. Characterize by NMR and GC-MS to determine yield and diastereomeric ratio.

Protocol 2: Chemoselective Ionic Hydrogenation using Homogeneous Iridium(III) Catalyst

This protocol is based on the highly chemoselective reduction of functionalized pyridines.[3]

Materials:

  • Functionalized pyridine (e.g., methyl picolinate, 0.5 mmol)

  • [Ir-OMs] catalyst complex (2 mol%, 0.01 mmol)

  • Trifluoroacetic acid (TFA, 3.0 eq, 1.5 mmol)

  • Methanol (MeOH, 0.5 M solution)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: In a glovebox, add the Iridium(III) catalyst complex to a glass vial equipped with a magnetic stir bar.

  • Outside the glovebox, add the functionalized pyridine, methanol, and trifluoroacetic acid to the vial.

  • Reaction Execution: Place the vial into the high-pressure autoclave. Seal the reactor.

  • Purge the system with N₂ and then H₂ gas as described in Protocol 1.

  • Pressurize the reactor to 50 bar with H₂ gas.

  • Stir the reaction at room temperature (25°C) for 18 hours.

  • Work-up: After carefully venting the reactor, remove the reaction vial.

  • The product is typically the stable piperidinium salt, which can often be isolated by simply concentrating the reaction mixture under reduced pressure.

  • Purification & Analysis: The resulting salt can be used directly or neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine. Characterize by NMR and MS to confirm structure and yield.

G A Reactor Setup (Substrate, Catalyst, Solvent) B Seal & Purge Reactor (Inert Gas -> H2) A->B C Pressurize & Heat (Set T & P) B->C D Reaction Monitoring (Stir for specified time) C->D E Cooldown & Vent D->E F Work-up (Filter/Extract) E->F G Purification (Chromatography/Distillation) F->G H Characterization (NMR, MS, GC) G->H

Caption: A typical experimental workflow for catalytic hydrogenation.

V. Conclusion and Future Outlook

The field of pyridine hydrogenation has seen remarkable progress, moving from brute-force conditions with non-noble catalysts to highly sophisticated and selective systems. For syntheses where diastereoselectivity is the primary concern, supported Ruthenium nanoparticles offer a robust and reusable solution. For general-purpose reductions under mild conditions, Rhodium catalysts, particularly Rh₂O₃, provide a practical and versatile option.

The true breakthrough lies with the development of Iridium(III)-catalyzed ionic hydrogenation . This system's ability to tolerate a vast range of reducible functional groups represents a paradigm shift, enabling the direct and efficient synthesis of complex, multi-substituted piperidines that were previously inaccessible in a single step.[3][7][17] This methodology dramatically expands the chemical space available to medicinal chemists and will undoubtedly accelerate the discovery and development of new therapeutics.

Future research will likely focus on expanding the scope of enantioselective pyridine hydrogenation, developing even more sustainable catalysts based on earth-abundant metals, and further refining electrocatalytic methods for industrial-scale applications.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS No. 1799811-83-8), a common intermediate in pharmaceutical research and development. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

The core principle of chemical waste management is risk mitigation.[1][2] For this compound, the primary hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, its disposal must be managed through a designated hazardous chemical waste stream, not through common trash or sanitary sewer systems.

Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[3]
Incompatible Materials Not explicitly listed, but general best practice avoids mixing with strong oxidizing agents, acids, or bases.[4][5]Segregate from incompatible chemical waste streams.

The causality behind these precautions is clear: the compound has demonstrated the potential to cause local tissue irritation upon contact. The required Personal Protective Equipment (PPE) serves as the primary barrier to prevent such contact.

Step-by-Step Disposal Protocol

The disposal of this compound is not a singular action but a systematic process. The following workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.[6][7]

Step 1: Personal Protective Equipment (PPE) Verification

Before handling the waste material, ensure you are wearing the appropriate PPE as dictated by the Safety Data Sheet (SDS).[2]

  • Minimum PPE:

    • Chemical-resistant gloves (Nitrile or Neoprene)

    • Safety glasses with side shields or chemical splash goggles

    • A fully buttoned laboratory coat

Step 2: Waste Segregation and Containment

Proper segregation is a cornerstone of safe laboratory practice, preventing accidental and potentially dangerous chemical reactions.[4][8]

  • Action: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels, disposable gloves) in a designated, compatible hazardous waste container.

  • Causality: This compound is a non-halogenated organic solid. It should be collected with other compatible solid organic waste. Never mix incompatible waste streams. [8] For instance, mixing with strong acids or oxidizers could lead to unforeseen reactions.[4] The container must be in good condition, made of a material chemically resistant to the waste (e.g., high-density polyethylene - HDPE), and possess a secure, screw-top lid.[9]

Step 3: Waste Container Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[1][4]

  • Action: As soon as the first particle of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Label Requirements: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[4][9]

    • The full, unabbreviated chemical name: "this compound" .

    • An accurate estimation of the percentage of each component if it is a mixed waste.[4]

    • The specific hazard(s) associated with the waste (e.g., "Irritant").[4]

    • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][6][10]

  • Action: Place the sealed and labeled waste container in your lab's designated SAA.

  • SAA Requirements:

    • The SAA must be under the control of the laboratory personnel generating the waste.[10]

    • The container must be kept closed at all times except when adding waste.[8][9] This is a critical step to prevent the release of vapors.

    • Store the container within a secondary containment bin or tray to contain any potential leaks or spills.[8][10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved professional service, which is invariably managed by your institution's EHS office.[1]

  • Action: Once the waste container is full, or if you are discontinuing the project, submit a chemical waste collection request to your EHS department. Follow your institution's specific procedures for requesting a pickup.[7]

  • Critical Note: Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][8] This is environmentally irresponsible and a violation of regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Disposal of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate ppe Step 1: Verify and Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process waste_gen Step 2: Collect Waste in Compatible Container ppe->waste_gen label_container Step 3: Affix and Complete Hazardous Waste Label waste_gen->label_container store_saa Step 4: Store Sealed Container in Secondary Containment within designated SAA label_container->store_saa is_full Container Full or Project Complete? store_saa->is_full continue_accumulation Continue Accumulation (Keep Container Closed) is_full->continue_accumulation No request_pickup Step 5: Submit Waste Pickup Request to EHS is_full->request_pickup Yes continue_accumulation->store_saa end End: Waste Transferred to EHS for Final Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Empty Container Disposal

Even "empty" chemical containers are not truly empty and must be handled with care.

  • For containers that held this compound:

    • Thoroughly empty all contents into the hazardous waste container.[8]

    • The first rinse with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as hazardous waste.[8][9]

    • After the initial hazardous rinse, the container can be triple-rinsed with water.[11]

    • Once clean and air-dried, deface or remove the original label and dispose of the container in the regular trash or glass waste, as per institutional policy.[7]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to the broader community.

References

Navigating the Safe Handling of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety

The synthesis and manipulation of complex organic molecules are fundamental to advancing drug discovery. Among these, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE), as well as detailed operational and disposal plans when working with this piperidine derivative. Our approach is grounded in a deep understanding of the compound's potential hazards, aiming to foster a culture of safety and precision in your laboratory.

Understanding the Risks: Hazard Profile of this compound

Before implementing any safety protocol, it is crucial to understand the inherent risks associated with the chemical . Based on available safety data sheets (SDS) for this compound and structurally related piperidine derivatives, the primary hazards include:

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon direct contact.[1]
Serious Eye Irritation Can cause serious and potentially damaging eye irritation.[1]
Respiratory Tract Irritation May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1]

Given these potential hazards, a multi-layered PPE strategy is not merely a recommendation but a necessity to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following provides a detailed, step-by-step guide to the necessary protective gear, explaining the rationale behind each selection.

Hand Protection: Choosing the Right Gloves

The potential for skin irritation necessitates the use of chemical-resistant gloves. However, not all gloves offer the same level of protection.

  • Recommended Glove Material: Nitrile or neoprene gloves are recommended for handling piperidine derivatives.[2] These materials have demonstrated good resistance to a range of organic chemicals.

  • Glove Thickness: A minimum thickness of 4-8 mils (0.1-0.2 mm) is advisable for incidental contact. For more prolonged handling or in situations with a higher risk of splash, heavier-duty gloves should be considered.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures, before use. Change gloves frequently, and immediately if contamination is suspected.

Experimental Protocol: Proper Gloving Technique

  • Hand Hygiene: Wash and dry your hands thoroughly before donning gloves.

  • Donning: Pull the glove on, ensuring a snug fit. The cuff of the glove should extend over the cuff of your lab coat.

  • Doffing to Prevent Cross-Contamination:

    • With your gloved right hand, grasp the outside of the left glove at the wrist.

    • Peel the left glove off, turning it inside out. Hold the removed glove in your gloved right hand.

    • Slide two fingers of your ungloved left hand under the cuff of the right glove.

    • Peel the right glove off, turning it inside out and enclosing the first glove.

    • Dispose of the gloves in the designated hazardous waste container.

    • Wash your hands thoroughly after removing gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Primary Protection: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, it is essential to use chemical splash goggles that provide a complete seal around the eyes.

  • Face Shield: A face shield should be worn in conjunction with goggles when handling larger quantities of the compound or when there is a significant splash hazard.

Body Protection: The Laboratory Coat

A laboratory coat serves as a removable barrier to protect your skin and personal clothing from contamination.

  • Material: A flame-retardant lab coat made of a material with low permeability is recommended.

  • Fit: The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Maintenance: Lab coats should be regularly laundered and should not be worn outside of the laboratory to prevent the spread of contamination.

Respiratory Protection: Mitigating Inhalation Risks

Work with this compound should ideally be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[2]

  • When a Respirator is Necessary: If work cannot be conducted in a fume hood or if there is a potential for aerosol generation that cannot be adequately controlled by local exhaust ventilation, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the appropriate choice.[3][4] For situations where particulates may also be present, a combination cartridge with a P100 filter should be used.[3]

  • Fit Testing and Maintenance: A proper fit is crucial for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually. Respirators must be regularly inspected, cleaned, and stored in a clean, dry place. Cartridges should be replaced on a schedule determined by your institution's chemical hygiene plan or when "breakthrough" (smell or taste of the contaminant) is detected.[5]

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate Hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->Hazards Hand Hand Protection: Nitrile or Neoprene Gloves Hazards->Hand Skin Contact Eye Eye/Face Protection: Safety Goggles +/- Face Shield Hazards->Eye Splash/Aerosol Body Body Protection: Laboratory Coat Hazards->Body Incidental Contact Respiratory Respiratory Protection: Work in Fume Hood or Use Respirator with Organic Vapor Cartridge Hazards->Respiratory Inhalation

Caption: A workflow diagram illustrating the selection of appropriate PPE based on the identified hazards of the compound.

Operational Plan: Spill Response and Decontamination

Even with the best precautions, accidental spills can occur. A well-defined spill response plan is essential for minimizing exposure and environmental contamination.

Immediate Actions for a Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If it is safe to do so, use an absorbent material like sand, earth, or vermiculite to contain the spill.[1][6] Do not use combustible materials like sawdust.[6]

  • Neutralization (for basic piperidine compounds): While not always necessary for this specific dicarboxylate, for spills of basic piperidines, covering with dry lime or soda ash can help neutralize the hazard.[7]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][8]

  • Decontamination: Wipe down the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.

  • Do Not Attempt to Clean Up: Only trained emergency responders should handle large spills.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility to protect both human health and the environment.

Waste Segregation and Collection:

  • Solid Waste: Unused or expired chemical, as well as contaminated solids (e.g., absorbent materials, gloves, weighing paper), should be collected in a designated, puncture-resistant, and clearly labeled hazardous waste container. The label should include the full chemical name and appropriate hazard symbols.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Storage of Hazardous Waste:

  • All hazardous waste containers must be kept securely sealed when not in use.

  • Store waste in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Final Disposal:

  • Arrange for the collection of hazardous waste by a licensed hazardous waste disposal contractor.[10] The primary method of disposal for this type of organic compound is typically high-temperature incineration.[10]

  • Never dispose of this chemical down the drain or in the general trash.[10]

Diagram: Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Storage & Disposal Start Experiment Complete Solid_Waste Solid Waste (Unused chemical, contaminated gloves, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing the compound) Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Sharps Container Sharps_Waste->Sharps_Container Storage Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Licensed Hazardous Waste Contractor (Incineration) Storage->Disposal

Caption: A workflow for the proper segregation, collection, storage, and disposal of waste generated from handling the compound.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors. A proactive and informed approach to laboratory safety is the cornerstone of innovative and responsible research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.